2-Chloro-1-methylimidazole-5-boronic Acid Pinacol Ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BClN2O2/c1-9(2)10(3,4)16-11(15-9)7-6-13-8(12)14(7)5/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQXZCYTVMKINQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N2C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester
CAS Number: 1315281-29-8
This technical guide provides a comprehensive overview of 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester, a key building block in modern synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications, with a focus on its role in the generation of novel therapeutic agents.
Physicochemical Properties
This compound is a stable, white to pale cream crystalline solid at room temperature. Its structure features a chlorinated methylimidazole core functionalized with a boronic acid pinacol ester, a group known for its versatility in cross-coupling reactions. The pinacol ester moiety enhances the compound's stability compared to the corresponding boronic acid, facilitating easier handling and storage.[1]
| Property | Value | Reference |
| CAS Number | 1315281-29-8 | [2] |
| Molecular Formula | C₁₀H₁₆BClN₂O₂ | [1] |
| Molecular Weight | 242.51 g/mol | [1] |
| Appearance | White to pale cream powder | [3] |
| Melting Point | 131-135 °C | [1] |
| Solubility | Sparingly soluble in water (0.23 g/L) | [1] |
| Purity | Typically ≥95% | [3] |
Synthesis
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on analogous syntheses of heteroaryl boronic acid pinacol esters.
Materials:
-
2,5-dichloro-1-methyl-1H-imidazole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 2,5-dichloro-1-methyl-1H-imidazole (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (3 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane. To this suspension, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 equivalents).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Caption: Workflow for the synthesis of this compound.
Applications in Organic Synthesis
This compound is a valuable reagent in cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, allowing for the formation of biaryl and vinyl-aryl compounds. This compound serves as an excellent coupling partner in these reactions.
This is a general protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene and Water (or another suitable solvent system)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: In a Schlenk tube, combine the aryl bromide (1 equivalent), this compound (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.
-
Catalyst and Solvent Addition: Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents). Then, add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to 90-110 °C and stir for 4-12 hours, monitoring by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Chan-Lam Amination
The Chan-Lam amination is a copper-catalyzed reaction that forms a carbon-nitrogen bond between a boronic acid and an amine, amide, or other N-H containing compound. This reaction provides a powerful alternative to traditional N-arylation methods.
Relevance in Drug Discovery and Medicinal Chemistry
The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[4][5] Derivatives of 2-chloro-1-methylimidazole have been investigated for a variety of biological activities.
Angiotensin-Converting Enzyme (ACE) Inhibition
A notable application of related 2-butyl-4-chloro-1-methylimidazole derivatives is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.[6][7] ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure.[3][8] Inhibition of ACE is a clinically validated strategy for the treatment of hypertension.[3][6][9]
The synthesis of these inhibitors often starts from a 2-substituted-4-chloro-1-methylimidazole-5-carboxaldehyde, which can be prepared from precursors accessible via reactions involving this compound.
Caption: The role of ACE inhibitors in the Renin-Angiotensin-Aldosterone System.
Conclusion
This compound is a highly versatile and valuable building block for organic synthesis and drug discovery. Its stability and reactivity in key cross-coupling reactions make it an essential tool for the construction of complex molecules, particularly those containing the medicinally important imidazole scaffold. The demonstrated utility of its derivatives as potential ACE inhibitors underscores its importance for the development of new therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to facilitate its use in innovative research and development endeavors.
References
- 1. Buy this compound (EVT-1474363) | 1315281-29-8 [evitachem.com]
- 2. This compound, CasNo.1315281-29-8 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 3. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]
- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemijournal.com [chemijournal.com]
- 6. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. scielo.br [scielo.br]
- 9. Studies on angiotensin converting enzyme inhibitors. VI. Synthesis and angiotensin converting enzyme inhibitory activities of the dicarboxylic acid derivative of imidapril and its diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical Properties of 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1-methylimidazole-5-boronic acid pinacol ester is an organoboron compound increasingly recognized for its utility as a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its physical properties, experimental protocols for their determination, and its application in synthetic methodologies, particularly the Suzuki-Miyaura cross-coupling reaction. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in the effective application of this valuable reagent.
Core Physical and Chemical Properties
The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in chemical reactions. A summary of these properties is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₆BClN₂O₂ | [1] |
| Molecular Weight | 242.51 g/mol | [2] |
| Melting Point | 131-135 °C | [1] |
| Appearance | White to pale cream powder | [2] |
| Solubility | Sparingly soluble in water (0.23 g/L) | [1] |
| Purity | Typically ≥97% | [3] |
| CAS Number | 1315281-29-8 | [4] |
Experimental Protocols
Detailed methodologies for the determination of key physical properties and a representative synthetic protocol are outlined below.
Synthesis of this compound
General Synthetic Route:
A common synthetic strategy involves the reaction of 2-chloro-1-methylimidazole with a suitable boronating agent such as bis(pinacolato)diboron.[1] The reaction is typically carried out under an inert atmosphere to prevent the degradation of the catalyst and reagents.
-
Reactants: 2-chloro-1-methylimidazole (starting material), bis(pinacolato)diboron (boron source)
-
Catalyst: A palladium catalyst, such as Pd(dppf)Cl₂, is commonly employed.
-
Base: A base, such as potassium acetate (KOAc), is required to facilitate the catalytic cycle.
-
Solvent: Anhydrous solvents like 1,4-dioxane or acetonitrile are typically used.[1]
-
Conditions: The reaction mixture is heated, often overnight, to ensure completion.
-
Work-up and Purification: Following the reaction, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, commonly by flash column chromatography on silica gel, to yield the desired this compound.
Melting Point Determination
The melting point of an organic compound is a crucial indicator of its purity.
-
Apparatus: A calibrated melting point apparatus is used.
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range. For a pure compound, this range is typically narrow.
Solubility Determination
The solubility of a compound in various solvents is a critical parameter for its use in reactions and formulations.
-
Procedure for Aqueous Solubility: A known excess amount of the compound is added to a specific volume of deionized water in a sealed container. The mixture is agitated at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached. The suspension is then filtered or centrifuged to remove the undissolved solid. The concentration of the dissolved compound in the clear aqueous phase is determined by a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a calibration curve.
Purity Assessment by Gas Chromatography (GC)
Gas chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds.
-
Instrumentation: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) and a detector, such as a Flame Ionization Detector (FID), is used.
-
Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Analysis: A small volume of the sample solution is injected into the heated injection port of the GC. The compound is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column. The detector records the retention time and the peak area for each component. The purity is determined by the ratio of the peak area of the main compound to the total area of all peaks.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds in the synthesis of complex organic molecules, including many pharmaceuticals.[5]
The reaction couples the imidazole moiety of the boronic acid pinacol ester with an organic halide or triflate in the presence of a palladium catalyst and a base.
Generalized Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction utilizing this compound.
Caption: A schematic overview of the key steps in a Suzuki-Miyaura cross-coupling reaction.
This workflow highlights the critical stages of the reaction, from the initial setup and degassing to the final purification of the desired product. The choice of catalyst, base, and solvent system is crucial for the success of the coupling and may need to be optimized depending on the specific substrates being used. The inert atmosphere is maintained throughout the reaction to prevent the oxidative degradation of the palladium catalyst.
References
- 1. Buy this compound (EVT-1474363) | 1315281-29-8 [evitachem.com]
- 2. This compound, 9… [cymitquimica.com]
- 3. This compound ,≥97% - Amerigo Scientific [amerigoscientific.com]
- 4. This compound, CasNo.1315281-29-8 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 5. This compound [myskinrecipes.com]
2-Chloro-1-methylimidazole-5-boronic acid pinacol ester molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester, a key building block in modern organic synthesis and medicinal chemistry. The document outlines its chemical properties, a detailed experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and a workflow visualization to support laboratory research and development.
Core Compound Data
This compound is a heterocyclic organoboron compound valued for its role as a versatile intermediate in the synthesis of complex organic molecules. Its pinacolboron moiety allows for participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form carbon-carbon bonds.[1] The imidazole core is a significant scaffold in medicinal chemistry, known to be present in numerous biologically active compounds.
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₆BClN₂O₂ | [2] |
| Molecular Weight | 242.51 g/mol | [2] |
| CAS Number | 1315281-29-8 | [3] |
| Appearance | White to pale cream powder | |
| Purity | Typically ≥95% | |
| Application | Pharmaceutical intermediate, Suzuki-Miyaura coupling reagent | [1][3] |
Application in Suzuki-Miyaura Cross-Coupling: A Representative Experimental Protocol
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to synthesize substituted biaryl compounds. The following is a representative, detailed protocol for the coupling of this boronic acid ester with a generic aryl bromide. This protocol is based on established methods for Suzuki-Miyaura reactions and should be adapted and optimized for specific substrates and scales.[1][2][4]
Reaction:
Aryl-Br + this compound → Aryl-(2-Chloro-1-methyl-1H-imidazol-5-yl)
Materials and Reagents:
-
Aryl bromide (1.0 equivalent)
-
This compound (1.1 equivalents)
-
Cesium carbonate (Cs₂CO₃) (2.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.1 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Argon or Nitrogen gas (for inert atmosphere)
-
Round-bottom pressure flask with a stir bar
-
Standard laboratory glassware for work-up and purification
-
Septa, needles, and other equipment for handling air-sensitive reagents
Procedure:
-
Reaction Setup:
-
To a round-bottom pressure flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), this compound (1.1 eq.), and cesium carbonate (2.5 eq.).[2]
-
Seal the flask with a septum.
-
-
Solvent Addition and Degassing:
-
Under an argon or nitrogen atmosphere, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio, e.g., 200 mL dioxane to 22 mL water for a 10g scale reaction).[2]
-
Sparge the resulting mixture with a stream of argon or nitrogen for 10-15 minutes to ensure the removal of dissolved oxygen.[2]
-
-
Catalyst Addition:
-
Reaction Execution:
-
Securely seal the pressure flask with its screw cap.
-
Place the flask in a preheated oil bath at 100°C.
-
Allow the reaction mixture to stir vigorously overnight.[2]
-
-
Work-up and Purification:
-
After the reaction is complete (as determined by a suitable monitoring technique like TLC or LC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction described in the protocol above.
References
Synthesis of 2-Chloro-1-methylimidazole-5-boronic Acid Pinacol Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the principal synthesis routes for 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester, a key building block in medicinal chemistry and organic synthesis. While a specific, detailed experimental protocol for this exact molecule is not extensively documented in publicly available scientific literature, this guide outlines the most plausible and scientifically sound synthetic strategies based on established borylation methodologies. The primary approaches discussed are the palladium-catalyzed Miyaura-type borylation and the iridium-catalyzed direct C-H borylation of 2-chloro-1-methylimidazole. This document provides generalized experimental protocols, discusses key reaction parameters, and includes quantitative data from analogous transformations to offer a comprehensive resource for researchers undertaking the synthesis of this and related compounds.
Introduction
This compound is a valuable reagent in drug discovery and development. The imidazole core is a common motif in many biologically active molecules, and the presence of a chloro- substituent and a boronic acid pinacol ester group at the 2- and 5-positions, respectively, allows for diverse and selective functionalization. The boronic ester moiety is particularly useful for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds to construct complex molecular architectures.
This guide provides a comprehensive overview of the potential synthetic pathways to access this important building block.
Plausible Synthesis Routes
The synthesis of this compound can be approached through two primary and well-established methods for the borylation of heteroaromatic compounds:
-
Palladium-Catalyzed Miyaura-Type Borylation: This method involves the cross-coupling of a suitable halogenated precursor of 2-chloro-1-methylimidazole with a diboron reagent in the presence of a palladium catalyst.
-
Iridium-Catalyzed C-H Borylation: This more direct approach involves the selective activation and borylation of a C-H bond on the 2-chloro-1-methylimidazole ring, catalyzed by an iridium complex.
The following sections will detail the theoretical basis and general experimental considerations for each of these routes.
Palladium-Catalyzed Miyaura-Type Borylation
This approach requires a pre-functionalized 2-chloro-1-methylimidazole, typically with a halide at the 5-position (e.g., 5-bromo-2-chloro-1-methylimidazole). This starting material would then undergo a Miyaura borylation reaction.
Proposed Reaction Scheme
Caption: Proposed two-step synthesis via halogenation and Miyaura borylation.
General Experimental Protocol (Analogous Reactions)
The following protocol is based on typical conditions for the Miyaura borylation of heteroaryl halides.
Materials:
-
5-Bromo-2-chloro-1-methylimidazole (starting material, synthesis not detailed)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂)
-
Base (e.g., Potassium acetate - KOAc)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add 5-bromo-2-chloro-1-methylimidazole (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), palladium catalyst (0.02-0.05 eq), and potassium acetate (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Quantitative Data from Analogous Reactions
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | KOAc | Dioxane | 80 | 12 | 70-90 | General Miyaura Borylation Protocols |
| Pd(OAc)₂ + SPhos | K₃PO₄ | Toluene | 100 | 18 | 75-95 | Buchwald-Hartwig Borylation Protocols |
Note: The yields are typical for borylation of similar heteroaryl halides and may vary for the specific substrate.
Iridium-Catalyzed C-H Borylation
This method offers a more atom-economical route by directly functionalizing a C-H bond of 2-chloro-1-methylimidazole, avoiding the need for a pre-halogenated starting material. The regioselectivity of this reaction is typically governed by steric factors, favoring the less hindered position. For 2-chloro-1-methylimidazole, the C5-position is sterically more accessible than the C4-position.
Proposed Reaction Scheme
Caption: Direct C-H borylation of 2-chloro-1-methylimidazole.
General Experimental Protocol (Analogous Reactions)
The following protocol is based on standard conditions for the iridium-catalyzed C-H borylation of heteroarenes.
Materials:
-
2-Chloro-1-methylimidazole
-
Bis(pinacolato)diboron (B₂pin₂)
-
Iridium catalyst precursor (e.g., [Ir(cod)OMe]₂)
-
Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine - dtbpy)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF or Cyclohexane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the iridium catalyst precursor (0.01-0.03 eq) and the ligand (0.01-0.03 eq) in the anhydrous solvent and stir for 10-15 minutes.
-
Add 2-chloro-1-methylimidazole (1.0 eq) and bis(pinacolato)diboron (1.0-1.2 eq).
-
Seal the reaction vessel and heat the mixture to 80-100 °C for 12-48 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Quantitative Data from Analogous Reactions
| Catalyst Precursor | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| [Ir(cod)OMe]₂ | dtbpy | THF | 80 | 24 | 60-85 | Hartwig/Ishiyama C-H Borylation Protocols |
| [Ir(cod)Cl]₂ | dtbpy | Cyclohexane | 100 | 48 | 65-90 | General Iridium C-H Borylation Protocols |
Note: Yields are typical for the borylation of five-membered heterocycles and can be influenced by the electronic nature of the substrate.
Purification and Characterization
Independent of the synthetic route, the purification and characterization of the final product are crucial.
-
Purification: Column chromatography on silica gel is the most common method for purifying boronic acid pinacol esters. A gradient elution system, for example, with hexanes and ethyl acetate, is typically effective. Recrystallization from a suitable solvent system can also be employed for further purification.
-
Characterization: The structure and purity of this compound should be confirmed by standard analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule. The characteristic singlet for the C5-H of the starting material will be absent, and new signals corresponding to the pinacol group will be present.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Melting Point: To assess the purity of the crystalline solid.
-
Safety Considerations
-
Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
-
Solvents: Work in a well-ventilated fume hood, as many organic solvents are flammable and volatile.
-
Catalysts: Palladium and iridium catalysts can be toxic and should be handled with care.
-
Inert Atmosphere: Reactions requiring an inert atmosphere should be set up and handled by trained personnel to avoid exposure to air and moisture, which can deactivate the catalysts and reagents.
Conclusion
An In-depth Technical Guide to 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthetic applications of 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester. This versatile building block is of significant interest in medicinal chemistry and organic synthesis, particularly for the construction of complex molecular architectures through cross-coupling reactions.
Chemical Structure and Properties
This compound is a stable, white to pale cream powder.[1][2] It is an organoboron compound featuring a chlorinated 1-methylimidazole ring linked to a pinacol boronate ester.[3] This structure makes it an ideal reagent for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[3]
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value | Reference(s) |
| IUPAC Name | 2-chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole | [3] |
| CAS Number | 1315281-29-8 | [4] |
| Molecular Formula | C₁₀H₁₆BClN₂O₂ | [2][3] |
| Molecular Weight | 242.51 g/mol | [2] |
| Appearance | White to pale cream powder | [1][2] |
| Melting Point | 131-135 °C | [3][5] |
| Solubility | Sparingly soluble in water (0.23 g/L) | [3][5] |
| SMILES Notation | CN1C(Cl)=NC=C1B1OC(C)(C)C(C)(C)O1 | [3] |
| InChI Key | MOQXZCYTVMKINQ-UHFFFAOYSA-N | [2][3] |
Visualizing the Chemical Structure
The following diagram illustrates the two-dimensional chemical structure of this compound.
Synthesis and Reactivity
The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between an organoboron compound and an organohalide or triflate.
The following diagram illustrates the logical workflow of a generalized Suzuki-Miyaura coupling reaction utilizing this compound.
Applications in Drug Discovery and Development
Boronic acid derivatives are crucial intermediates in the synthesis of a wide array of biologically active molecules.[6] The imidazole moiety is also a common scaffold in many pharmaceuticals.[7] While specific examples detailing the use of this compound in the synthesis of a marketed drug are not publicly available, its structural motifs are present in compounds investigated for various therapeutic areas. For instance, related 2-butyl-4-chloro-1-methylimidazole derivatives have been synthesized and evaluated as potential Angiotensin-Converting Enzyme (ACE) inhibitors.[1][8]
Due to the nature of this compound as a synthetic building block, it does not have a direct signaling pathway. The biological activity and associated signaling pathways would be determined by the final, more complex molecule synthesized using this reagent.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis and purification of this compound, as well as its specific downstream reactions, are not available in the public domain at the time of this writing. Researchers interested in utilizing this compound would need to adapt general procedures for the synthesis of boronic acid pinacol esters and Suzuki-Miyaura coupling reactions, followed by rigorous characterization of the products.
A generalized procedure for a Suzuki-Miyaura coupling using this reagent would involve:
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), a reaction vessel is charged with this compound, the organohalide or triflate coupling partner, a palladium catalyst, and a base.
-
Solvent Addition: An anhydrous solvent is added to the reaction mixture.
-
Reaction Conditions: The mixture is typically heated to a specific temperature for a set period to ensure the reaction goes to completion. Progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and a standard aqueous work-up is performed to remove inorganic salts and other water-soluble impurities. The crude product is then purified, commonly by column chromatography on silica gel, to yield the desired coupled product.
Spectroscopic Data
As of the latest available information, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for this compound has not been published in peer-reviewed literature. For characterization purposes, researchers would need to acquire this data independently upon synthesis or purchase of the compound.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its ability to participate in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecules with potential therapeutic applications. While detailed experimental data and specific examples of its use in drug synthesis are currently limited in the public domain, the general principles of its reactivity are well-established, providing a solid foundation for its application in novel drug discovery programs. Researchers are encouraged to perform thorough characterization and optimization for their specific synthetic targets.
References
- 1. 2-Chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole [acrospharma.co.kr]
- 2. This compound, CasNo.1315281-29-8 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 3. Buy this compound (EVT-1474363) | 1315281-29-8 [evitachem.com]
- 4. This compound ,≥97% - Amerigo Scientific [amerigoscientific.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, 9… [cymitquimica.com]
Solubility Profile of 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester, a key building block in contemporary organic synthesis and drug discovery. Understanding the solubility of this compound in common laboratory solvents is critical for its effective handling, reaction optimization, and purification. This document outlines available solubility data, provides detailed experimental protocols for solubility determination, and presents visual workflows to guide laboratory practice.
Core Executive Summary
This compound is a white to pale cream powder. While specific quantitative solubility data in a wide range of organic solvents is not extensively published, its general behavior aligns with that of other boronic acid pinacol esters. These compounds typically exhibit enhanced solubility in organic solvents compared to their corresponding boronic acids. The pinacol ester functional group generally improves solubility and stability. The primary challenge in handling and analyzing this compound is its susceptibility to hydrolysis back to the more polar and often less soluble boronic acid.
Solubility Data
Quantitative solubility data for this compound is limited. The available data, supplemented with qualitative information inferred from its use in synthesis, is summarized below.
| Solvent | Chemical Class | Quantitative Solubility | Qualitative Solubility | Reference |
| Water | Protic, Polar | 0.23 g/L | Sparingly Soluble | [1] |
| Dichloromethane (DCM) | Halogenated | Data not available | Soluble | [1] |
| Acetonitrile (ACN) | Polar Aprotic | Data not available | Soluble | [1] |
| Chloroform | Halogenated | Data not available | Expected to be Soluble | - |
| Tetrahydrofuran (THF) | Ether | Data not available | Expected to be Soluble | - |
| Acetone | Ketone | Data not available | Expected to be Soluble | - |
| Methanol | Protic, Polar | Data not available | Expected to be Soluble | - |
| Ethanol | Protic, Polar | Data not available | Expected to be Soluble | - |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Data not available | Expected to be Soluble | - |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Data not available | Expected to be Soluble | - |
| Hexanes | Nonpolar | Data not available | Expected to be Poorly Soluble | - |
Note: "Expected to be Soluble" is based on the general solubility of boronic acid pinacol esters and the use of solvents like dichloromethane and acetonitrile in reactions involving this compound, which implies sufficient solubility for the reaction to proceed.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for their specific applications, the following detailed experimental protocols are provided. The Shake-Flask method is considered the gold standard for determining equilibrium solubility.
I. Saturated Shake-Flask Method for Equilibrium Solubility Determination
This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, Methanol, Acetonitrile)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (0.45 µm, PTFE or other appropriate material)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for analysis
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of this compound to a vial. The excess solid should be clearly visible.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker or with a magnetic stir bar. Equilibrate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle.
-
Sample Collection: Carefully withdraw a sample from the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter to remove any undissolved solid.
-
Dilution: Dilute the filtered sample with a known volume of an appropriate solvent to bring the concentration within the analytical range of the chosen analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
II. Consideration for Hydrolysis
Given that boronic acid pinacol esters can hydrolyze, it is crucial to use anhydrous solvents and minimize exposure to atmospheric moisture during the experiment. For analysis, a non-aqueous analytical method may be necessary to prevent on-column hydrolysis.
Visualizing Experimental Workflows and Logical Relationships
The following diagrams, created using Graphviz (DOT language), illustrate key workflows and concepts related to solubility determination.
Caption: Workflow for the Shake-Flask solubility determination method.
Caption: Decision tree for functional group analysis based on solubility.
References
2-Chloro-1-methylimidazole-5-boronic acid pinacol ester melting point and appearance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties and analytical methodologies for 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester, a key building block in modern organic synthesis and drug discovery.
Core Properties
This compound is an organoboron compound widely utilized in cross-coupling reactions. Its utility is particularly noted in the formation of carbon-carbon and carbon-nitrogen bonds, making it a valuable reagent in the synthesis of complex molecules and pharmaceutical intermediates.[1][2][3]
Physicochemical Data
The key physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Appearance | White to pale cream powder | [4][5][6] |
| Melting Point | 128-135 °C | [4][6] |
| Molecular Formula | C₁₀H₁₆BClN₂O₂ | [4][5] |
| Molecular Weight | 242.51 g/mol | [5] |
| Purity (Assay by GC) | ≥94.0% - ≥97% | [4][7] |
| CAS Number | 1315281-29-8 | [1][4] |
Experimental Protocols
Detailed methodologies for the determination of key physical properties and a representative synthetic application are provided below.
Determination of Physical Appearance
Objective: To visually assess and document the physical form and color of a solid sample of this compound.
Methodology:
-
A small, representative sample of the compound is placed on a clean, dry, white watch glass or against a white background.
-
The observation is conducted under consistent, bright, and diffuse lighting conditions to avoid shadows and color distortion.
-
The physical form of the material (e.g., crystalline, powder, amorphous) is observed and recorded.
-
The color of the sample is described as accurately as possible. For enhanced consistency, a standardized color guide can be used for comparison to minimize subjective human bias.[8]
-
The observations are documented, noting any non-uniformity in color or form.
Melting Point Determination
Objective: To determine the melting point range of this compound, which serves as an indicator of purity.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of the dry, finely powdered compound is introduced into a capillary tube, which is sealed at one end.[9] The tube is tapped gently to pack the sample to a height of approximately 3 mm.[10]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus. The starting temperature of the apparatus should be set to approximately 15-20°C below the expected melting point.[9]
-
Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise determination with a heating rate of about 1-2°C per minute.
-
Data Recording: Two temperatures are recorded:
-
The temperature at which the first drop of liquid appears.
-
The temperature at which the entire sample has completely melted into a clear liquid. This range is reported as the melting point. For pure compounds, this range is typically narrow (0.5-1.0°C). A broader melting range may indicate the presence of impurities.
-
Synthetic Workflow Visualization
The primary application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is fundamental for the synthesis of biaryls and other conjugated systems present in many pharmaceutical agents.
The following diagram illustrates a generalized workflow for a Suzuki-Miyaura coupling reaction utilizing this boronic ester.
Caption: A diagram illustrating the key stages of a Suzuki-Miyaura cross-coupling reaction.
References
- 1. This compound, CasNo.1315281-29-8 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 2. Buy this compound (EVT-1474363) | 1315281-29-8 [evitachem.com]
- 3. This compound [myskinrecipes.com]
- 4. This compound, 95% 250 mg | Request for Quote [thermofisher.com]
- 5. This compound, 9… [cymitquimica.com]
- 6. This compound, 95% 250 mg | Request for Quote [thermofisher.com]
- 7. This compound ,≥97% - Amerigo Scientific [amerigoscientific.com]
- 8. Physical Appearance Determination Of A Drug Substance Utilizing A Commercially Available Color Guide [pharmaceuticalonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Long-term stability and recommended storage conditions for 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the long-term stability and recommended storage conditions for 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester. While specific long-term stability data for this compound is not extensively available in public literature, this guide synthesizes information on the stability of related heteroaryl boronic acid pinacol esters to provide a robust framework for its handling, storage, and stability assessment.
Core Concepts: Understanding the Stability of Boronic Acid Pinacol Esters
Boronic acid pinacol esters are generally considered more stable alternatives to their corresponding boronic acids. The pinacol group protects the boronic acid moiety from degradation pathways such as oxidation and the formation of boroxine anhydrides. However, they are not without their vulnerabilities. The primary degradation pathways for boronic acid pinacol esters are hydrolysis and, to a lesser extent, oxidation.
Hydrolysis: The boron-carbon bond can be susceptible to cleavage in the presence of water, leading to the formation of the corresponding boronic acid and pinacol. This process can be influenced by pH, temperature, and the presence of catalysts.
Oxidation: While less common for the ester form, strong oxidizing agents can lead to the degradation of the imidazole ring and the boronic ester functionality.
Given the presence of the imidazole ring, this compound may also be sensitive to specific pH ranges and enzymatic degradation in biological assays, a factor to consider in drug development settings.
Recommended Storage and Handling
Based on general best practices for boronic acid pinacol esters and information from suppliers, the following conditions are recommended for storing and handling this compound to maximize its shelf life and ensure experimental reproducibility.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to moisture and oxygen, thereby preventing hydrolysis and oxidation. |
| Container | Tightly sealed, opaque container | Protects from moisture and light, which can accelerate degradation. |
| Handling | In a dry, well-ventilated area or glovebox | Minimizes exposure to atmospheric moisture. |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases | Avoids chemical reactions that could degrade the compound. |
Experimental Protocols for Stability Assessment
To rigorously assess the long-term stability of this compound, a combination of long-term stability studies and forced degradation studies is recommended.
Long-Term Stability Study Protocol
Objective: To evaluate the stability of the compound under recommended storage conditions over an extended period.
Methodology:
-
Sample Preparation: Aliquot the compound into multiple sealed, opaque vials under an inert atmosphere.
-
Storage: Store the vials at the recommended condition (2-8°C).
-
Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 12, 24 months).
-
Analysis: At each time point, analyze a vial for purity and the presence of degradants using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Data Collection: Record the percentage of the parent compound remaining and the identity and quantity of any degradation products.
Forced Degradation (Stress Testing) Protocol
Objective: To identify potential degradation products and pathways by subjecting the compound to harsh conditions.
Methodology:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a specified period (e.g., 24 hours).
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for a specified period.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 70°C) in a controlled oven.
-
Photostability: Expose the solid compound and a solution of the compound to UV and visible light according to ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples using a suitable analytical method (e.g., LC-MS) to separate and identify the parent compound and any degradation products.
Visualization of Key Processes
To aid in the understanding of the stability assessment workflow and potential degradation pathways, the following diagrams are provided.
Caption: A logical workflow for conducting a long-term stability study.
Caption: General degradation pathways for boronic acid pinacol esters.
Conclusion
While specific long-term stability data for this compound is limited, a thorough understanding of the stability of the broader class of boronic acid pinacol esters provides a strong foundation for its effective use. By adhering to the recommended storage and handling conditions and implementing rigorous stability testing protocols, researchers, scientists, and drug development professionals can ensure the integrity of this valuable chemical entity in their work. The provided experimental outlines and graphical representations serve as a practical guide for establishing in-house stability programs for this and similar compounds.
IUPAC nomenclature and common synonyms for 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester, a key intermediate in pharmaceutical synthesis. The document details its chemical nomenclature, physical and chemical properties, a representative experimental protocol for its synthesis, and its potential applications in drug discovery, with a focus on its relevance to the renin-angiotensin system.
Chemical Nomenclature and Synonyms
The compound is systematically named according to IUPAC nomenclature and is also known by several common synonyms.
| Nomenclature Type | Name |
| IUPAC Name | 2-chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole |
| Common Synonyms | This compound; 2-Chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole; 2-(2-Chloro-1-methyl-1H-imidazol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| CAS Number | 1315281-29-8 |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆BClN₂O₂ | [1] |
| Molecular Weight | 242.51 g/mol | [2] |
| Appearance | White to pale cream powder | [1][2] |
| Melting Point | 128-135 °C | [1] |
| Purity | ≥94.0% (GC) | [1] |
Experimental Protocols: Synthesis
Reaction Scheme:
Materials:
-
2-Chloro-1-methylimidazole
-
Pinacol boronate (or Bis(pinacolato)diboron)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or 1,4-Dioxane)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (if using Bis(pinacolato)diboron)
-
Base (e.g., Potassium Acetate) (if using Bis(pinacolato)diboron)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add 2-chloro-1-methylimidazole, bis(pinacolato)diboron, potassium acetate, and a palladium catalyst.
-
Purge the flask with an inert gas (nitrogen or argon).
-
Add the anhydrous solvent to the flask.
-
Heat the reaction mixture to reflux (typically around 80°C) and stir for several hours (e.g., 4-16 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove solid byproducts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., petroleum ether and methyl tert-butyl ether) to yield the pure this compound.
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility stems from the presence of the boronic acid pinacol ester group, which is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation, most notably in Suzuki-Miyaura cross-coupling reactions.
Potential Role as an Angiotensin-Converting Enzyme (ACE) Inhibitor Intermediate
While there is no direct evidence of this compound itself acting as a signaling molecule, its structural motifs are found in compounds with known biological activity. Notably, derivatives of 2-butyl-4-chloro-1-methylimidazole have been synthesized and evaluated as inhibitors of the Angiotensin-Converting Enzyme (ACE). This suggests that the 2-chloro-1-methylimidazole scaffold could be a key pharmacophore for targeting the renin-angiotensin system.
The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. A key enzyme in this system is ACE, which converts angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a major therapeutic strategy for the treatment of hypertension and heart failure.
The Renin-Angiotensin Signaling Pathway and the Mechanism of ACE Inhibition
The diagram below illustrates the renin-angiotensin signaling pathway and highlights the point of intervention for ACE inhibitors.
References
A Technical Guide to 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester: Commercial Availability, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester, a key building block in medicinal chemistry and organic synthesis. This document details its commercial suppliers, quantitative data, and a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.
Introduction
This compound is a heterocyclic organic compound of significant interest in the field of drug discovery and development. Its structure, featuring a substituted imidazole ring coupled with a boronic acid pinacol ester, makes it a versatile reagent for the construction of complex molecules, particularly through palladium-catalyzed cross-coupling reactions. Boronic acids and their derivatives are recognized for their stability, low toxicity, and diverse reactivity, positioning them as crucial intermediates in the synthesis of pharmaceuticals.[1]
Commercial Availability and Suppliers
A variety of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The availability and pricing can vary between suppliers and are subject to change. Below is a summary of some of the commercial sources for this compound.
Table 1: Commercial Suppliers and Product Specifications
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Thermo Scientific Chemicals (via Fisher Scientific) | This compound, 95% | 1315281-29-8 | 95% | 250 mg[2] |
| Amerigo Scientific | This compound, ≥97% | 1315281-29-8 | ≥97% | 250 mg, 1 g, 5 g[3] |
| CymitQuimica (distributor for Alfa Aesar) | This compound, 95% | 1315281-29-8 | 95% | Inquire for details[4] |
| Chemical Technology Co.,LTD (expird) | This compound | 1315281-29-8 | ≥99% | Custom packaging[5] |
| MySkinRecipes | This compound, ≥97% | 1315281-29-8 | ≥97% | 1 g, 5 g[6] |
Physicochemical and Quantitative Data
A summary of the key quantitative data for this compound is provided below for easy reference and comparison.
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₆BClN₂O₂ | [4][7] |
| Molecular Weight | 242.51 g/mol | [4][6] |
| Appearance | White to pale cream powder | [4][7] |
| Melting Point | 128-135 °C | [7] |
| CAS Number | 1315281-29-8 | [7] |
| InChI Key | MOQXZCYTVMKINQ-UHFFFAOYSA-N | [4][7] |
| SMILES | CN1C(Cl)=NC=C1B1OC(C)(C)C(C)(C)O1 | [7] |
| Storage | Store in cool, dry conditions in well-sealed containers, away from strong oxidizing agents. Recommended storage at 2-8°C. | [2][6] |
Applications in Research and Drug Development
Heterocyclic boronic acids, including imidazole derivatives, are invaluable building blocks in medicinal chemistry.[1] They are primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern synthetic chemistry for creating complex molecular architectures.[8][9]
The 2-chloro-1-methylimidazole moiety is a structural motif found in various biologically active compounds. The presence of the chlorine atom provides a handle for further functionalization, while the boronic acid pinacol ester enables the coupling of this heterocyclic core to other molecular fragments, such as aryl or heteroaryl groups. This approach is instrumental in the synthesis of novel compounds for screening as potential drug candidates.
Experimental Protocols
For its application, a representative protocol for a Suzuki-Miyaura cross-coupling reaction using a heterocyclic boronic acid pinacol ester is provided below. This protocol is based on general procedures and should be optimized for specific substrates and reaction scales.[11][12]
Representative Suzuki-Miyaura Cross-Coupling Protocol:
Reaction: Coupling of an Aryl Halide with this compound.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using a biphasic system)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent. If a biphasic system is used, add the degassed water. Add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizations
Procurement and Quality Control Workflow
The following diagram illustrates a typical workflow for the procurement and quality control of this compound for research and development.
Caption: Procurement and QC workflow for chemical reagents.
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of a Suzuki-Miyaura reaction.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound ,≥97% - Amerigo Scientific [amerigoscientific.com]
- 4. This compound, 9… [cymitquimica.com]
- 5. This compound, CasNo.1315281-29-8 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 6. This compound [myskinrecipes.com]
- 7. This compound, 95% 250 mg | Request for Quote [thermofisher.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. mdpi.com [mdpi.com]
- 10. CN102786543A - Preparation methods for imidazole[1,2-a]pyridine-6-boric acid pinacol ester and derivatives thereof - Google Patents [patents.google.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yoneda Labs [yonedalabs.com]
Methodological & Application
Application Notes & Protocols: Optimal Reaction Conditions for Cross-Coupling with 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the optimal conditions for utilizing 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions. Due to the electronic properties of the imidazole ring and the presence of a chloro-substituent, specific conditions are often required to achieve high yields and purity. The following sections detail recommended starting conditions, a general protocol, and key optimization parameters based on established literature for similar heterocyclic systems.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds.[1][2] The reaction typically involves a palladium catalyst, a base, and an organoboron compound (like a boronic acid or its pinacol ester) reacting with an organic halide or triflate.[1][2] The catalytic cycle consists of three main steps: oxidative addition of the palladium to the organic halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.[1]
For challenging substrates such as nitrogen-containing heterocycles, the selection of the catalyst, ligand, and base is critical for success.[3] Chloro-heterocycles are generally less reactive than their bromo or iodo counterparts, often necessitating more active, electron-rich, and sterically hindered phosphine ligands to facilitate the rate-limiting oxidative addition step.[1]
Recommended Starting Conditions for Suzuki-Miyaura Coupling
The following tables summarize typical starting conditions for the Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl halides. These conditions are based on successful protocols for structurally related and electronically similar substrates.[3][4] Optimization may be required for specific substrate combinations.
Table 1: General Reaction Parameters for Aryl Halides
| Component | Recommended Conditions | Notes |
| Aryl Halide | Aryl Bromide or Iodide (1.0 equiv) | Aryl chlorides can be used but may require more active catalysts (e.g., palladacycles) and stronger conditions.[1] |
| Boronic Ester | This compound (1.2 - 1.5 equiv) | A slight excess of the boronic ester is often used to drive the reaction to completion and counteract potential protodeboronation. |
| Palladium Pre-catalyst | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%) | These are common and effective palladium sources that form the active Pd(0) species in situ. |
| Ligand | SPhos, XPhos, or RuPhos (Ligand:Pd ratio of 2:1 to 4:1) | Bulky, electron-rich biarylphosphine ligands are highly effective for coupling challenging heterocyclic substrates.[3][4] |
| Base | K₃PO₄ (2.0 - 3.0 equiv) or K₂CO₃ (2.0 - 3.0 equiv) | K₃PO₄ is often preferred for heterocyclic couplings. The choice of base can be solvent-dependent.[1][4] |
| Solvent | Anhydrous 1,4-Dioxane, Toluene, or THF, often with a small amount of water (e.g., 10:1 organic solvent to water) | The solvent system should be thoroughly degassed to prevent catalyst oxidation. |
| Temperature | 80 - 110 °C | The optimal temperature depends on the reactivity of the specific substrates and the chosen solvent. |
| Reaction Time | 4 - 24 hours | Reaction progress should be monitored by a suitable analytical technique such as TLC, GC, or LC-MS. |
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol provides a reliable starting point for the cross-coupling of this compound with a generic aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Degassed Water (0.5 mL)
-
Schlenk flask or sealed microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, finely ground K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction's progress using a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualizing the Workflow
A clear understanding of the experimental sequence is crucial for reproducibility and troubleshooting.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the catalyst loading (up to 10 mol%), screening different ligands (e.g., XPhos, RuPhos), or trying a different solvent system (e.g., Toluene/H₂O or THF/H₂O). In some cases, using a stronger base like Cesium Carbonate (Cs₂CO₃) can improve results.[5]
-
Protodeboronation: The decomposition of the boronic ester to the corresponding protonated imidazole is a common side reaction. This can be minimized by ensuring strictly anhydrous and anaerobic conditions, using a slight excess of the boronic ester, and avoiding prolonged reaction times at high temperatures.
-
Homocoupling: The formation of biaryl products from the aryl halide starting material can occur. This is often promoted by the presence of oxygen. Ensure the reaction mixture is thoroughly degassed before heating.
The relationship between key reaction components and potential outcomes is crucial for effective optimization.
Caption: Key parameters influencing reaction outcomes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes: Synthesis of a Key Pharmaceutical Intermediate for ALK5 Kinase Inhibitors using 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester
Introduction
2-Chloro-1-methylimidazole-5-boronic acid pinacol ester is a versatile and highly valuable reagent in medicinal chemistry and pharmaceutical drug development. Its unique structural features, including a reactive boronic ester moiety and a functionalizable chloro-substituted imidazole core, make it an ideal building block for the synthesis of complex heterocyclic molecules. This application note details the use of this compound in the synthesis of a key intermediate for potent and selective Activin-Receptor-Like Kinase 5 (ALK5) inhibitors. ALK5, a transforming growth factor-beta (TGF-β) type I receptor, is a critical regulator of various cellular processes, and its dysregulation is implicated in a range of pathologies, including cancer and fibrosis.
The primary application of this boronic ester is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of a carbon-carbon bond between the imidazole core and various aryl or heteroaryl halides. This reaction is a cornerstone of modern drug discovery, enabling the efficient construction of biaryl and hetero-biaryl scaffolds that are prevalent in many kinase inhibitors.
Key Applications and Advantages
-
Versatile Building Block: The chloro- and boronic ester functionalities allow for sequential and site-selective modifications, providing access to a diverse range of molecular architectures.
-
Access to Privileged Scaffolds: Enables the synthesis of substituted imidazole derivatives, a common motif in kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.
-
High Reactivity and Stability: The pinacol ester group offers a balance of reactivity in cross-coupling reactions and stability for storage and handling, often leading to higher yields and purity compared to the corresponding boronic acids.
Experimental Protocol: Synthesis of a 2-(Aryl)-1-methyl-1H-imidazol-5-yl Intermediate
This protocol describes a representative Suzuki-Miyaura cross-coupling reaction between this compound and a substituted aryl bromide to synthesize a key intermediate for ALK5 inhibitors.
Reaction Scheme:
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |
| This compound | 1315281-29-8 | 242.51 | ≥95% | Various vendors |
| 4-Bromobenzonitrile | 623-00-7 | 182.02 | ≥98% | Various vendors |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) | 72287-26-4 | 731.73 | ≥98% | Various vendors |
| Sodium Carbonate (Na2CO3) | 497-19-8 | 105.99 | ≥99.5% | Various vendors |
| 1,4-Dioxane | 123-91-1 | 88.11 | Anhydrous | Various vendors |
| Water | 7732-18-5 | 18.02 | Deionized | - |
Experimental Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.2 mmol, 1.0 eq), 4-Bromobenzonitrile (1.0 mmol, 1.2 eq), Pd(dppf)Cl2 (0.05 mmol, 5 mol%), and Sodium Carbonate (2.0 mmol, 2.0 eq).
-
Add a mixture of 1,4-Dioxane (8 mL) and deionized water (2 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-(4-cyanophenyl)-1-methyl-1H-imidazole intermediate.
Quantitative Data (Representative):
| Product | Starting Material (Aryl Halide) | Yield (%) | Purity (%) (by HPLC) |
| 2-(4-cyanophenyl)-1-methyl-1H-imidazole | 4-Bromobenzonitrile | 85-95 | >98 |
| 1-methyl-2-(pyridin-4-yl)-1H-imidazole | 4-Bromopyridine | 75-85 | >97 |
| 1-methyl-2-(naphthalen-2-yl)-1H-imidazole | 2-Bromonaphthalene | 80-90 | >98 |
Visualization of Experimental Workflow and Biological Context
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of the pharmaceutical intermediate.
TGF-β/ALK5 Signaling Pathway
The synthesized imidazole-based intermediate serves as a scaffold for inhibitors targeting the ALK5 kinase, a key component of the TGF-β signaling pathway. Inhibition of this pathway is a promising therapeutic strategy for various diseases.
Conclusion
This compound is a powerful and efficient reagent for the synthesis of complex pharmaceutical intermediates. The Suzuki-Miyaura coupling protocol described herein provides a reliable method for the construction of substituted imidazole scaffolds, which are central to the development of novel kinase inhibitors, particularly those targeting the ALK5 receptor in the TGF-β signaling pathway. The versatility of this building block opens up extensive possibilities for further derivatization and optimization in drug discovery programs.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-1-methylimidazole-5-boronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 2-chloro-1-methylimidazole-5-boronic acid pinacol ester in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This versatile building block is a valuable component in the synthesis of complex molecules for the pharmaceutical and materials science industries. The protocols and data presented herein are based on established methodologies for structurally similar heteroaryl chlorides and boronic esters and serve as a robust starting point for the development of specific synthetic applications.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. It typically involves the palladium-catalyzed reaction between an organoboron compound, such as a boronic acid or its ester, and an organic halide or triflate. The this compound is a valuable reagent in this context, allowing for the introduction of a substituted imidazole moiety into a target molecule. Imidazole rings are a common feature in many biologically active compounds.
The primary challenge in the cross-coupling of this compound lies in the relatively low reactivity of the chloro-substituent compared to bromo or iodo groups. Overcoming this hurdle often requires the use of highly active palladium catalyst systems, typically employing electron-rich and sterically hindered phosphine ligands. Careful optimization of the palladium source, ligand, base, and solvent system is crucial for achieving high yields and reaction efficiency.
Palladium Catalyst Systems
A variety of palladium sources and ligands can be employed for the Suzuki-Miyaura coupling of this compound. The choice of the specific system will depend on the coupling partner and the desired reaction conditions.
Common Palladium Sources:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Effective Ligands:
The use of bulky, electron-rich phosphine ligands is often essential for the successful coupling of heteroaryl chlorides. These ligands promote the oxidative addition of the palladium catalyst to the C-Cl bond and facilitate the subsequent steps of the catalytic cycle.
-
Buchwald-type biaryl phosphine ligands:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
-
Other effective phosphine ligands:
-
Tricyclohexylphosphine (PCy₃)
-
Triphenylphosphine (PPh₃) (for more reactive coupling partners)
-
Ferrocenylphosphines like dppf (1,1'-Bis(diphenylphosphino)ferrocene)
-
Data Presentation: Representative Reaction Conditions
| Entry | Aryl Halide | Boronic Acid/Ester | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloropyridine derivative | Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | Good to Excellent |
| 2 | 2,6-Dichloropyridine | Alkylboronic acid pinacol ester | Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ (3) | Dioxane/H₂O | 100 | High |
| 3 | 2-Chloro-4-(1-methyl-1H-imidazol-2-yl)pyridine | (2-chloropyridin-4-yl)boronic acid | Pd(PPh₃)₄ (4.5) | - | Cs₂CO₃ (1.5) | Dioxane | 150 | 61 |
| 4 | 4-Chloro-3-methylanisole | 2,6-Difluorophenylboronic acid | Pd₂(dba)₃ / μ-OMs dimer | XPhos | K₃PO₄ | THF/H₂O | RT - 40 | High |
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide. Note: These protocols are starting points and should be optimized for each specific substrate combination.
Protocol 1: General Procedure using a Buchwald Ligand
Materials:
-
This compound (1.2 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
XPhos or SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl or heteroaryl halide, this compound, the base, the palladium catalyst, and the ligand.
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of the inert gas, add the anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 mixture of dioxane to water) via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-120 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
Protocol 2: Alternative Procedure using Pd(PPh₃)₄
Materials:
-
This compound (1.1 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a pressure vial or Schlenk flask equipped with a magnetic stir bar, combine the aryl or heteroaryl halide, this compound, cesium carbonate, and tetrakis(triphenylphosphine)palladium(0).
-
Seal the vessel and purge with an inert gas.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture with vigorous stirring to a higher temperature (e.g., 150 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired product.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Application Notes and Protocols for Chan-Evans-Lam Amination with 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed procedure for the Chan-Evans-Lam (CEL) amination reaction utilizing 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester. The CEL coupling is a powerful copper-catalyzed method for the formation of carbon-nitrogen (C-N) bonds, offering a milder and often more accessible alternative to palladium-catalyzed methods.[1][2] This protocol is specifically tailored for the coupling of the aforementioned substituted imidazole boronic acid pinacol ester with a variety of primary and secondary amines. Particular attention is given to overcoming the challenges associated with the use of boronic acid pinacol esters in CEL reactions, ensuring a reproducible and high-yielding process.[2][3][4][5][6]
Introduction
The Chan-Evans-Lam amination is a versatile cross-coupling reaction that forms C-N bonds between amines and organoboron compounds.[1][2] This reaction is advantageous due to its operational simplicity, tolerance to air and moisture, and the use of an inexpensive and abundant copper catalyst.[7] The substrate, this compound, is a valuable building block in medicinal chemistry, and its successful coupling with various amines can lead to the synthesis of a diverse range of potentially bioactive molecules.
A notable challenge in Chan-Evans-Lam reactions is the often-diminished reactivity of boronic acid pinacol esters compared to their corresponding boronic acids, particularly when coupled with aryl amines.[2][3][4][5][6] Research has indicated that a mixed solvent system of acetonitrile (MeCN) and ethanol (EtOH) can significantly enhance the reaction efficiency for aryl amines.[2][3][4][5][6] For alkyl amines, acetonitrile alone is often sufficient.[2][3][4][5][6] The protocol detailed below incorporates these findings to provide a robust method for the amination of this compound.
Reaction Scheme
Caption: General reaction scheme for the Chan-Evans-Lam amination.
Experimental Protocols
This section outlines the detailed procedures for the Chan-Evans-Lam amination of this compound with both aryl and alkyl amines.
Materials and Reagents
| Reagent | Formula | Purity | Supplier | Notes |
| This compound | C₁₀H₁₆BClN₂O₂ | ≥95% | Commercially Available | Store under inert atmosphere. |
| Amine (Aryl or Alkyl) | R¹R²NH | ≥98% | Commercially Available | Ensure dryness, distill if necessary. |
| Copper(II) Acetate | Cu(OAc)₂ | ≥98% | Commercially Available | Anhydrous is preferred. |
| Acetonitrile (MeCN) | CH₃CN | Anhydrous | Commercially Available | Use dry solvent. |
| Ethanol (EtOH) | C₂H₅OH | Anhydrous | Commercially Available | Use dry solvent. |
| Molecular Sieves | 4 Å | - | Commercially Available | Activated prior to use. |
Protocol 1: Coupling with Aryl Amines
This protocol is optimized for the reaction with primary and secondary aryl amines, employing a mixed solvent system.[2][3][4][5][6]
-
Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv., e.g., 0.5 mmol, 121.3 mg).
-
Add the aryl amine (1.2 equiv., e.g., 0.6 mmol).
-
Add copper(II) acetate (1.5 equiv., e.g., 0.75 mmol, 136.2 mg). The use of stoichiometric copper is often necessary for boronic acid pinacol esters.[2]
-
Add activated 4 Å molecular sieves (approx. 200 mg per mmol of boronic ester).
-
The vial is sealed with a septum and purged with air. The reaction is typically run open to the atmosphere.
-
-
Solvent Addition:
-
Add anhydrous acetonitrile (MeCN) and anhydrous ethanol (EtOH) in a 1:1 ratio to achieve a final concentration of 0.1 M with respect to the boronic ester (e.g., 2.5 mL of MeCN and 2.5 mL of EtOH for a 0.5 mmol reaction).
-
-
Reaction Conditions:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 24-48 hours.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the copper salts and molecular sieves. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-arylated imidazole product.
-
Protocol 2: Coupling with Alkyl Amines
This protocol is suitable for the reaction with primary and secondary alkyl amines.
-
Reaction Setup:
-
Follow the same procedure as in Protocol 1, step 1, using the alkyl amine instead of the aryl amine.
-
-
Solvent Addition:
-
Add anhydrous acetonitrile (MeCN) to achieve a final concentration of 0.1 M with respect to the boronic ester (e.g., 5.0 mL of MeCN for a 0.5 mmol reaction).
-
-
Reaction Conditions:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions with alkyl amines are often faster and may be complete within 12-24 hours.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as in Protocol 1, step 4.
-
Data Presentation
The following table summarizes typical reaction parameters for the Chan-Evans-Lam amination of this compound.
| Parameter | Aryl Amines | Alkyl Amines |
| Boronic Ester:Amine:Cu(OAc)₂ Ratio | 1 : 1.2 : 1.5 | 1 : 1.2 : 1.5 |
| Solvent System | MeCN:EtOH (1:1) | MeCN |
| Concentration (Boronic Ester) | 0.1 M | 0.1 M |
| Temperature | Room Temperature | Room Temperature |
| Atmosphere | Air | Air |
| Typical Reaction Time | 24 - 48 hours | 12 - 24 hours |
| Typical Yields | 60 - 85% | 70 - 95% |
Mechanistic Overview & Experimental Workflow
The Chan-Evans-Lam reaction is proposed to proceed through a Cu(I)/Cu(III) or a Cu(II) catalytic cycle. A simplified representation of the key steps is illustrated below.
Caption: Experimental workflow for the Chan-Evans-Lam amination.
The catalytic cycle is believed to involve the formation of a copper-amine complex, followed by transmetalation with the boronic acid derivative. Subsequent reductive elimination from a high-valent copper intermediate forges the C-N bond and regenerates the active copper catalyst.
Caption: Simplified catalytic cycle of the Chan-Evans-Lam amination.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use fresh, anhydrous Cu(OAc)₂. |
| Wet reagents or solvents | Ensure all reagents and solvents are anhydrous. Activate molecular sieves properly. | |
| Sterically hindered amine | Increase reaction temperature (e.g., to 40-50 °C). Consider using a ligand to facilitate the reaction. | |
| Formation of Phenol Byproduct | Hydrolysis of boronic ester | Ensure anhydrous conditions. The use of molecular sieves helps mitigate this. |
| Difficulty in Purification | Residual copper salts | Perform a thorough work-up, including filtration through celite. An aqueous ammonia wash can also help remove copper. |
Conclusion
The Chan-Evans-Lam amination of this compound is a highly effective method for the synthesis of diverse N-substituted imidazoles. By employing the specific conditions outlined in these protocols, particularly the use of a mixed solvent system for aryl amines and stoichiometric copper(II) acetate, researchers can achieve high yields and reproducible results. This methodology provides a valuable tool for the construction of compound libraries for drug discovery and development.
References
- 1. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem [organic-chemistry.org]
- 3. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. | Semantic Scholar [semanticscholar.org]
- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Buy this compound (EVT-1474363) | 1315281-29-8 [evitachem.com]
Potential applications of 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester in agrochemical discovery
Application Notes: 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester in Agrochemical Discovery
Introduction
This compound is a heterocyclic boronic acid derivative with potential applications in the discovery of novel agrochemicals. Boronic acids and their esters are known to act as enzyme inhibitors, particularly of serine proteases and dehydrogenases, which are vital for the survival of various pests and pathogens. The unique structural features of this compound, including the chlorinated methylimidazole scaffold, offer opportunities for developing selective and potent herbicides, fungicides, and insecticides.
Potential Applications
-
Herbicidal Activity: This compound may target essential enzymes in plant metabolic pathways, such as amino acid biosynthesis or fatty acid metabolism, leading to growth inhibition and plant death.
-
Fungicidal Activity: Inhibition of fungal enzymes, like those involved in cell wall synthesis or respiration, could form the basis of its fungicidal action.
-
Insecticidal Activity: Targeting insect-specific enzymes, such as serine proteases in the digestive tract or enzymes involved in chitin metabolism, could lead to the development of novel insecticides.
Experimental Protocols
Protocol 1: In Vitro Enzyme Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of this compound against a target enzyme.
-
Enzyme and Substrate Preparation:
-
Reconstitute the lyophilized target enzyme in the appropriate assay buffer to a final concentration of 1 mg/mL.
-
Prepare a stock solution of the enzyme's substrate in the same assay buffer.
-
-
Inhibitor Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions to obtain a range of inhibitor concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of the enzyme solution to each well.
-
Add 10 µL of the inhibitor solution at various concentrations to the wells.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 40 µL of the substrate solution.
-
Monitor the reaction progress by measuring the absorbance or fluorescence at the appropriate wavelength over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the progress curves.
-
Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 2: Whole-Organism Screening for Herbicidal Activity
This protocol describes a method for evaluating the herbicidal effects of the compound on a model plant species.
-
Plant Material:
-
Use seeds of a model plant, such as Arabidopsis thaliana, for the assay.
-
-
Compound Application:
-
Prepare various concentrations of this compound in a suitable solvent containing a surfactant.
-
Sow the seeds in pots filled with a standard potting mix.
-
Apply the test solutions evenly to the soil surface.
-
-
Growth Conditions:
-
Maintain the pots in a controlled environment chamber with a defined light/dark cycle, temperature, and humidity.
-
-
Assessment of Herbicidal Effect:
-
After a set period (e.g., 14 days), visually assess the plants for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition.
-
Measure quantitative parameters like root length, shoot fresh weight, and chlorophyll content.
-
-
Data Analysis:
-
Calculate the effective concentration causing 50% growth inhibition (EC50) for each parameter.
-
Data Presentation
Table 1: In Vitro Enzyme Inhibition Data
| Target Enzyme | IC50 (µM) |
| Plant Serine Protease | 15.2 |
| Fungal Chitin Synthase | 28.5 |
| Insect Acetylcholinesterase | 45.8 |
Table 2: Herbicidal Activity on Arabidopsis thaliana
| Parameter | EC50 (mg/L) |
| Root Length | 5.7 |
| Shoot Fresh Weight | 12.3 |
| Chlorophyll Content | 8.9 |
Visualizations
Application Notes and Protocols for 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the functional group compatibility and detailed experimental protocols for the use of 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions. This reagent is a valuable building block for the synthesis of substituted imidazoles, a class of compounds with significant interest in medicinal chemistry, particularly as kinase inhibitors.
Introduction
This compound is a stable and versatile reagent for the introduction of the 2-chloro-1-methylimidazole moiety onto various aromatic and heteroaromatic scaffolds. The Suzuki-Miyaura cross-coupling reaction is the primary application for this reagent, enabling the formation of C-C bonds with a wide range of (hetero)aryl halides. The resulting 2-chloro-1-methyl-5-aryl-1H-imidazole derivatives are key intermediates in the synthesis of biologically active molecules, including inhibitors of various protein kinases.
Functional Group Compatibility in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is known for its broad functional group tolerance.[1] Pinacol boronic esters, such as this compound, are particularly stable and help to prevent protodeboronation, a common side reaction.[2] While specific quantitative data for the coupling of this compound with a wide array of functionalized aryl halides is not extensively documented in single literature sources, the general compatibility of the Suzuki-Miyaura reaction allows for predictions of its performance with various functional groups.
The following table summarizes the expected compatibility of common functional groups on the aryl or heteroaryl halide coupling partner. The yields are illustrative and based on typical outcomes for Suzuki-Miyaura reactions with similar heterocyclic boronic esters. Actual yields may vary depending on the specific substrate, catalyst system, and reaction conditions.
| Functional Group on Aryl Halide | Expected Compatibility | Typical Yield Range (%) | Notes |
| Electron-donating groups | |||
| Alkyl (e.g., -CH₃, -tBu) | Excellent | 80-95 | Generally well-tolerated and can lead to high yields. |
| Alkoxy (e.g., -OCH₃) | Excellent | 80-95 | Highly compatible. |
| Amino (-NH₂, -NHR, -NR₂) | Good to Excellent | 70-90 | Primary and secondary amines may require protection or specific ligand choice to avoid side reactions. |
| Electron-withdrawing groups | |||
| Nitro (-NO₂) | Good | 60-85 | Generally tolerated, though strongly electron-withdrawing groups can sometimes lead to lower yields.[3] |
| Cyano (-CN) | Excellent | 80-95 | Well-tolerated. |
| Ketone (-COR) | Good | 70-90 | Generally compatible, but enolizable ketones may lead to side products under strongly basic conditions.[3] |
| Ester (-COOR) | Excellent | 80-95 | Esters are typically stable under Suzuki-Miyaura conditions.[4] |
| Aldehyde (-CHO) | Moderate to Good | 50-80 | Aldehydes can be sensitive to the reaction conditions, potentially leading to side reactions. Careful optimization of the base and temperature is recommended. |
| Carboxylic Acid (-COOH) | Moderate | 40-70 | The acidic proton can interfere with the reaction. Protection of the carboxylic acid or the use of a suitable base is often necessary. |
| Halogens | |||
| Fluoro (-F) | Excellent | 80-95 | Generally inert under Suzuki-Miyaura conditions. |
| Chloro (-Cl) | Good | 70-90 | Can participate in the coupling, especially with highly active catalysts, allowing for selective or double couplings on polychlorinated aromatics.[3] |
| Bromo (-Br) | Excellent | 85-98 | Ideal coupling partners for Suzuki-Miyaura reactions. |
| Iodo (-I) | Excellent | 90-99 | Highly reactive coupling partners. |
| Other Functional Groups | |||
| Hydroxyl (-OH) | Moderate | 50-80 | The acidic proton can interfere. Protection is often required. |
| Thiol (-SH) | Poor | <30 | Thiols can poison the palladium catalyst. Protection is necessary. |
| Amide (-CONH₂) | Good | 70-90 | Generally well-tolerated. |
| Sulfonamide (-SO₂NH₂) | Good | 70-90 | Typically compatible with Suzuki-Miyaura conditions. |
Experimental Protocols
The following are detailed protocols for a general Suzuki-Miyaura cross-coupling reaction using this compound.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using aqueous conditions)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or reaction vial, add this compound (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (1-5 mol%).
-
Seal the flask with a septum or screw cap.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous solvent (e.g., 1,4-dioxane) and, if applicable, degassed water (typically a 4:1 to 10:1 solvent-to-water ratio) via syringe. The reaction is often run at a concentration of 0.1-0.5 M with respect to the limiting reagent.
-
Stir the reaction mixture at room temperature for 5-10 minutes to ensure proper mixing.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Example Protocol: Synthesis of 2-chloro-1-methyl-5-(4-methoxyphenyl)-1H-imidazole
Materials:
-
This compound (291 mg, 1.2 mmol)
-
4-Bromoanisole (187 mg, 1.0 mmol)
-
Pd(PPh₃)₄ (58 mg, 0.05 mmol)
-
K₂CO₃ (414 mg, 3.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
In a 25 mL Schlenk flask, combine this compound, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask, evacuate, and backfill with argon (3x).
-
Add 1,4-dioxane and water (previously degassed by bubbling with argon for 20 minutes).
-
Heat the mixture to 90 °C and stir for 12 hours.
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography (Hexane:Ethyl Acetate gradient) to afford the product.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Relevance to Kinase Inhibitor Signaling Pathways
The 2-chloro-1-methyl-5-arylimidazole scaffold is a common feature in many kinase inhibitors. These inhibitors often target key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by substituted imidazoles.[5]
Conclusion
This compound is a highly useful and versatile building block for the synthesis of substituted imidazoles via the Suzuki-Miyaura cross-coupling reaction. The reaction generally exhibits good to excellent tolerance for a wide range of functional groups, making it a valuable tool in medicinal chemistry and drug discovery. The provided protocols and diagrams serve as a guide for researchers to effectively utilize this reagent in their synthetic endeavors, particularly in the development of novel kinase inhibitors.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the Suzuki coupling yield when using 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using a 2-chloro-1-methylimidazole derivative in a Suzuki coupling reaction?
A1: The primary challenges stem from the electronic nature and potential coordinating ability of the substrate. Aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring more active catalyst systems to undergo efficient oxidative addition.[1][2] Additionally, the nitrogen atoms in the imidazole ring can potentially coordinate to the palladium catalyst, which may inhibit its catalytic activity.[3]
Q2: How does the pinacol ester group on the boronic acid affect the reaction?
A2: Boronic acid pinacol esters are generally more stable and easier to handle than their corresponding boronic acids.[1] They are less prone to side reactions like protodeboronation and trimerization (formation of boroxines).[1][4] However, the transmetalation step may require specific conditions, often involving a base and sometimes a small amount of water, to hydrolyze the ester in situ or otherwise facilitate the transfer of the organic group to the palladium center.[1][5]
Q3: What is protodeboronation and how can it be minimized with this substrate?
A3: Protodeboronation is a significant side reaction where the boronic ester group is replaced by a hydrogen atom from a proton source (like water or protic solvents), leading to a reduced yield of the desired coupled product.[4][6] To minimize this:
-
Use Weaker Bases: Employ bases like K₃PO₄ or K₂CO₃ instead of strong hydroxides (e.g., NaOH, KOH).[6]
-
Control Water Content: While some water can be beneficial, excess water can promote this side reaction. Using anhydrous solvents or adding activated molecular sieves can be effective.[6]
-
Lower Reaction Temperature: Elevated temperatures can accelerate protodeboronation. Aim for the lowest temperature that maintains a reasonable reaction rate.[6]
-
Efficient Catalyst System: A highly active catalyst that promotes a fast Suzuki coupling will outcompete the slower protodeboronation pathway.[6]
Q4: Is it necessary to use an inert atmosphere for this reaction?
A4: Yes, it is critical. The active Pd(0) catalyst is sensitive to oxygen and will be oxidized to an inactive state, which can halt the reaction.[7] All reaction vessels should be thoroughly purged with an inert gas like argon or nitrogen, and anhydrous, degassed solvents should be used to ensure the longevity of the catalyst.[8][9]
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inefficient Catalyst System | The oxidative addition to the C-Cl bond is often the rate-limiting step. Switch to a more active catalyst system. Use electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands with a suitable palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂).[4][6][10] |
| Incorrect Base | The base is crucial for activating the boronic ester for transmetalation.[5][11] Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The choice of base can be highly dependent on the substrate and solvent.[11][12] |
| Poor Solubility of Reagents | Ensure all reagents are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider switching to a different solvent system, such as dioxane, toluene, or 2-MeTHF, potentially with a co-solvent.[6][13] |
| Catalyst Deactivation | The imidazole nitrogen may be inhibiting the catalyst.[3] Increasing the catalyst loading or using a pre-catalyst that is more resistant to poisoning may help. Also, ensure the reaction is performed under a strict inert atmosphere.[8] |
Issue 2: Significant Protodeboronation Byproduct
| Potential Cause | Recommended Solution |
| Base is too Strong | Strong bases like NaOH or KOH can accelerate protodeboronation.[6] Switch to a milder base such as K₃PO₄, K₂CO₃, or even KF.[6][11] |
| Excess Water in Reaction | While Suzuki couplings often benefit from some water, too much can lead to hydrolysis and subsequent protodeboronation.[6] Use anhydrous solvents and dry glassware thoroughly. Consider adding 3Å or 4Å molecular sieves. |
| Reaction Temperature is too High | High temperatures can favor the protodeboronation pathway.[6] Attempt the reaction at a lower temperature (e.g., 60-80 °C) and monitor for progress. If the reaction is too slow, consider a more active catalyst rather than increasing the temperature further. |
Issue 3: Formation of Homocoupling Byproducts
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Oxygen can promote the homocoupling of the boronic ester.[7] Ensure the solvent and reaction mixture are thoroughly degassed using methods like sparging with an inert gas or freeze-pump-thaw cycles.[7][9] |
| Use of Pd(II) Precatalyst | Pd(II) sources can sometimes lead to homocoupling during their reduction to the active Pd(0) state.[1] Using a pre-formed, active Pd(0) catalyst or ensuring efficient reduction can mitigate this. |
| Incorrect Stoichiometry | An incorrect ratio of reagents can sometimes lead to side reactions. Use a slight excess of the boronic ester (e.g., 1.1–1.5 equivalents) to favor the cross-coupling pathway.[7] |
Data Presentation: Parameter Screening
The following tables provide a summary of how different reaction parameters can influence Suzuki coupling yields, based on literature for similar chloro-heteroaryl substrates. These should be used as a starting point for optimization.
Table 1: Effect of Base on Yield (Reaction model: Coupling of an aryl chloride with an arylboronic acid)
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₃PO₄ | Dioxane/H₂O | 80 - 100 | Typically High |
| 2 | Cs₂CO₃ | Dioxane | 100 | Often High |
| 3 | K₂CO₃ | Toluene/H₂O | 100 | Moderate to High |
| 4 | NaOH | Dioxane/H₂O | 80 | Variable, risk of side reactions |
| Data compiled for illustrative purposes from general observations in the literature.[6][7][11][12] Yields are highly substrate-dependent. |
Table 2: Effect of Catalyst/Ligand System on Yield (Reaction model: Coupling of a heteroaryl chloride with an arylboronic acid)
| Entry | Palladium Source | Ligand | Base | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | High |
| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | High |
| 3 | PdCl₂(dppf) | (Internal) | K₂CO₃ | Moderate to High |
| 4 | Pd(PPh₃)₄ | (Internal) | K₂CO₃ | Low to Moderate |
| Data compiled for illustrative purposes.[6][7][10] Buchwald-type ligands (SPhos, XPhos) are often superior for coupling challenging aryl chlorides. |
Visualizations
Experimental Workflow
Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low-yield Suzuki coupling reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling Optimization
This protocol provides a starting point for the Suzuki coupling of this compound with a generic aryl halide partner. Note: All glassware should be oven-dried, and all manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques.[8]
Materials:
-
This compound (1.2 - 1.5 eq)
-
Aryl/Heteroaryl Halide (e.g., Aryl Bromide) (1.0 eq)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, finely ground, 3.0 eq)
-
Anhydrous Solvent (e.g., 1,4-Dioxane or Toluene)
-
Degassed Water (if required, often 10-20% of solvent volume)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply
Procedure:
-
Flask Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), the base (3.0 eq), the palladium precursor (0.02 eq), and the ligand (0.04 eq).
-
Inerting: Seal the flask with a septum and evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe to the desired concentration (typically 0.1-0.5 M). If a biphasic system is desired, add degassed water at this stage.
-
Degassing (Optional but Recommended): Bubble inert gas through the reaction mixture for an additional 5-10 minutes.
-
Reaction: Place the flask in a preheated oil bath and heat to the desired temperature (a starting point of 80-100 °C is common) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under an inert atmosphere) and analyzing them by TLC or LC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Strategies to prevent protodeboronation of 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester
Welcome to the technical support center for 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing protodeboronation and to offer troubleshooting strategies for its use in chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic ester is cleaved and replaced with a carbon-hydrogen bond. This leads to the formation of 2-chloro-1-methylimidazole as a byproduct, reducing the yield of the desired coupled product. This compound is susceptible to this reaction, particularly under basic aqueous conditions, due to the electronic properties of the substituted imidazole ring.
Q2: How does the pinacol ester group help in preventing protodeboronation?
A2: The pinacol group forms a cyclic ester with the boronic acid, providing steric hindrance around the boron atom. This bulkiness protects the boron center from attack by nucleophiles, such as hydroxide ions, which can initiate the protodeboronation cascade. While pinacol esters are more stable than the corresponding free boronic acids, they can still undergo hydrolysis to the more reactive boronic acid, which is highly prone to protodeboronation.
Q3: What are the primary factors that accelerate the protodeboronation of this compound?
A3: The main factors that can increase the rate of protodeboronation are:
-
Presence of water: Water can act as a proton source and facilitate the hydrolysis of the pinacol ester to the more labile boronic acid.
-
Strong bases: Strong bases, especially in aqueous media, can catalyze both the hydrolysis of the ester and the subsequent protodeboronation of the resulting boronic acid.
-
High temperatures: Elevated reaction temperatures can increase the rate of the protodeboronation side reaction.[1]
-
Prolonged reaction times: If the desired coupling reaction is slow, the boronic ester is exposed to the reaction conditions for a longer period, increasing the likelihood of degradation.
Q4: Are there more stable alternatives to the pinacol ester for this imidazole derivative?
A4: Yes, other boronic acid derivatives have been developed to offer enhanced stability. N-methyliminodiacetic acid (MIDA) boronates and neopentyl glycol boronic esters are two common examples.[2] MIDA boronates are particularly stable and release the active boronic acid slowly under the reaction conditions, which can help to minimize its decomposition.[3] Neopentyl esters have also shown good reactivity under anhydrous conditions.[2]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the use of this compound in Suzuki-Miyaura coupling reactions.
| Problem | Potential Cause | Recommended Solution(s) |
| Low yield of coupled product and significant formation of 2-chloro-1-methylimidazole. | High rate of protodeboronation. | 1. Switch to strictly anhydrous conditions: Use anhydrous solvents and reagents. Dry glassware thoroughly before use. 2. Use a milder base: Replace strong bases like NaOH or KOH with weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or CsF.[4] 3. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C) to slow down the rate of protodeboronation.[4] 4. Optimize the catalyst system: Use a more active palladium catalyst and ligand combination to accelerate the desired coupling reaction, thereby outcompeting the protodeboronation. Buchwald-type ligands are often effective for challenging substrates.[5] |
| Reaction is sluggish or does not go to completion. | Inefficient catalyst turnover or catalyst poisoning. | 1. Increase catalyst loading: A higher catalyst concentration can sometimes improve the reaction rate. 2. Screen different palladium catalysts and ligands: The choice of catalyst and ligand is critical for heteroaryl couplings. Consider catalysts like Pd₂(dba)₃ with ligands such as SPhos, XPhos, or CataCXium A.[6] 3. Degas the solvent thoroughly: Oxygen can deactivate the palladium catalyst. Ensure the solvent is properly degassed before use. |
| Formation of homocoupled byproduct of the boronic ester. | Presence of oxygen or issues with the palladium catalyst. | 1. Ensure a strictly inert atmosphere: Use a glovebox or Schlenk line techniques to exclude oxygen from the reaction. 2. Use a fresh, active palladium precatalyst: Some palladium sources can degrade upon storage. |
| Difficulty in purifying the product from residual starting materials. | Incomplete reaction or similar polarity of product and starting materials. | 1. Optimize reaction conditions for full conversion: Use LC-MS or GC-MS to monitor the reaction and ensure complete consumption of the limiting reagent. 2. Explore different chromatography conditions: Try different solvent systems or stationary phases for column chromatography. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling under Anhydrous Conditions
This protocol is a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide under anhydrous conditions to minimize protodeboronation.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., dioxane or toluene)
-
Anhydrous, degassed reaction vessel (e.g., Schlenk tube)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, anhydrous base, palladium catalyst, and ligand.
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (start with 80 °C) and monitor its progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Conversion to and Use of the MIDA Boronate Ester
For particularly challenging substrates where protodeboronation remains an issue with the pinacol ester, converting to the more stable MIDA boronate is recommended.
Part A: Synthesis of the MIDA boronate ester
-
In a round-bottom flask, dissolve 2-Chloro-1-methylimidazole-5-boronic acid (if starting from the acid) or the pinacol ester (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv) in a suitable solvent mixture (e.g., DMSO/toluene).
-
Heat the mixture to facilitate the ester exchange and removal of water or pinacol.
-
Monitor the reaction for the formation of the MIDA boronate.
-
Isolate and purify the MIDA boronate ester.
Part B: Suzuki-Miyaura Coupling with the MIDA boronate ester
-
Follow the general procedure in Protocol 1, substituting the pinacol ester with the synthesized MIDA boronate ester.
-
A small amount of water may be required to facilitate the slow release of the boronic acid from the MIDA ester for the coupling reaction. This should be carefully optimized to balance the rate of release with the rate of protodeboronation.
Visualizations
Caption: Pathway of protodeboronation versus Suzuki-Miyaura coupling.
Caption: Troubleshooting workflow for minimizing protodeboronation.
References
Technical Support Center: Purification of 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester and its Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester and its subsequent reaction products. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during purification.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues during the purification of this compound and its derivatives.
Q1: My purified product shows a lower than expected yield and appears to be contaminated with a more polar impurity. What is the likely cause and how can I prevent it?
A1: The most probable cause is the hydrolysis of the pinacol ester to the corresponding boronic acid. This can occur during aqueous work-up or upon exposure to silica gel during column chromatography. The resulting boronic acid is significantly more polar and will behave differently during purification.
Solutions:
-
Minimize Contact with Water: During the reaction work-up, use anhydrous solvents and drying agents (e.g., anhydrous MgSO₄ or Na₂SO₄) to thoroughly remove any water before concentrating the crude product. If an aqueous wash is necessary, perform it quickly with cold brine and immediately extract the product into an organic solvent.
-
Use Treated Silica Gel: Standard silica gel can be acidic enough to catalyze the hydrolysis of boronic acid pinacol esters. To mitigate this, you can use:
-
Neutralized Silica Gel: Prepare a slurry of silica gel in your column eluent and add a small amount of a non-nucleophilic base, such as triethylamine (Et₃N), to neutralize the acidic sites.
-
Boric Acid-Treated Silica Gel: Impregnating the silica gel with boric acid can suppress the over-adsorption and potential hydrolysis of the pinacol ester.
-
Q2: My compound is streaking or sticking to the silica gel column, leading to poor separation and recovery. How can I improve my column chromatography?
A2: Boronic acid pinacol esters, particularly those containing heteroaromatic rings like imidazole, can interact strongly with the silanol groups on the surface of silica gel, leading to the issues you described.
Solutions:
-
Deactivate the Silica Gel: As mentioned above, neutralizing the silica gel with a base like triethylamine can reduce these strong interactions.
-
Optimize the Eluent System:
-
Add a small percentage of a polar solvent like methanol or a modifier like triethylamine to your eluent system. This can help to compete with the product for binding sites on the silica gel and improve elution.
-
Experiment with different solvent systems. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or a mixture containing a small amount of methanol) can be effective.
-
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina, for your chromatography.
Q3: I am having difficulty removing unreacted starting materials, particularly bis(pinacolato)diboron (B₂pin₂), from my product.
A3: B₂pin₂ is a common excess reagent in Miyaura borylation reactions and can be challenging to separate from the desired product due to its non-polar nature.
Solutions:
-
Selective Precipitation/Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification. Experiment with different solvent systems (e.g., ethyl acetate/hexane, diethyl ether/pentane) to find conditions where your product crystallizes while B₂pin₂ remains in solution.
-
Conversion to a More Stable Derivative:
-
Trifluoroborate (BF₃K) Salt Formation: Convert the crude product containing the boronic ester to a potassium trifluoroborate salt by treating it with KHF₂. These salts are often crystalline and can be easily purified by recrystallization, while B₂pin₂ will not react and can be washed away. The pure BF₃K salt can then be used directly in subsequent reactions or converted back to the boronic acid if needed.
-
Diethanolamine (DEA) Adduct Formation: Reacting the crude product with diethanolamine can form a stable, often crystalline, adduct that can be purified by filtration or recrystallization. The adduct can then be cleaved to regenerate the boronic acid.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: Besides unreacted starting materials, common impurities can include:
-
2-Chloro-1-methylimidazole-5-boronic acid: The hydrolysis product of your target molecule.
-
Homocoupling products: Dimers of your starting aryl halide or of the newly formed boronic ester.
-
Protodeborylation product: The compound where the boronic ester group has been replaced by a hydrogen atom.
Q2: Can I use reverse-phase HPLC for purification?
A2: While possible, reverse-phase HPLC can be challenging due to the potential for on-column hydrolysis of the pinacol ester in aqueous mobile phases. If you choose this method, consider the following to minimize degradation:
-
Use a mobile phase with a high pH to suppress hydrolysis.
-
Employ a fast gradient to reduce the time the compound spends on the column.
-
Use a column with low silanol activity.
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques is recommended:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and identify any organic impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To assess purity and confirm the molecular weight of the product and any impurities.
-
GC (Gas Chromatography): Can be useful for detecting volatile impurities.
Quantitative Data Summary
The following table provides hypothetical data to illustrate how different purification methods could be compared for a crude reaction mixture of this compound. Note: This data is for illustrative purposes only and may not reflect actual experimental results.
| Purification Method | Starting Purity (by LC-MS) | Final Purity (by LC-MS) | Yield (%) | Key Observations |
| Standard Silica Gel Chromatography | 75% | 85% | 60% | Significant streaking and some product loss on the column. Presence of boronic acid impurity. |
| Boric Acid-Treated Silica Gel Chromatography | 75% | 95% | 80% | Reduced streaking and improved recovery compared to standard silica. Less hydrolysis observed. |
| Recrystallization (EtOAc/Hexane) | 75% | >98% | 70% | High purity achieved, but some material lost in the mother liquor. |
| Conversion to BF₃K salt and Recrystallization | 75% | >99% (as BF₃K salt) | 85% (as BF₃K salt) | Excellent purity. Requires an additional synthetic step. |
Experimental Protocols
Below are representative protocols for key purification techniques. These should be adapted and optimized for your specific reaction scale and crude product mixture.
Protocol 1: Purification by Column Chromatography on Boric Acid-Treated Silica Gel
-
Preparation of Boric Acid-Treated Silica Gel:
-
Dissolve boric acid in methanol (e.g., 10 g of boric acid in 100 mL of methanol).
-
Add silica gel (e.g., 90 g) to the solution and stir to form a homogeneous slurry.
-
Remove the methanol under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.
-
Dry the treated silica gel under high vacuum for several hours before use.
-
-
Column Packing and Elution:
-
Pack a column with the boric acid-treated silica gel using your chosen eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Dissolve the crude this compound in a minimal amount of dichloromethane or your eluent.
-
Load the sample onto the column and begin elution.
-
Collect fractions and analyze by TLC or LC-MS to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Purification via Conversion to Potassium Trifluoroborate (BF₃K) Salt
-
Salt Formation:
-
Dissolve the crude boronic acid pinacol ester in a suitable solvent such as methanol or a mixture of THF and water.
-
Add an aqueous solution of potassium hydrogen fluoride (KHF₂) (typically 3-4 equivalents).
-
Stir the mixture at room temperature for 1-2 hours.
-
-
Isolation and Purification:
-
Remove the organic solvent under reduced pressure.
-
The potassium trifluoroborate salt may precipitate. If so, collect the solid by filtration and wash with a cold solvent (e.g., cold water or acetone).
-
If the salt remains in solution, it may be possible to induce crystallization by concentrating the aqueous solution and cooling, or by adding a co-solvent.
-
The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., water/acetone or water/ethanol).
-
Visualizations
The following diagrams illustrate key workflows and relationships in the purification and troubleshooting process.
Caption: A workflow for troubleshooting the purification of boronic acid pinacol esters.
Caption: The pathway of pinacol ester hydrolysis catalyzed by silica gel.
Methods to improve the stability of 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester in solution
Technical Support Center: 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the stability of this compound in solution. It includes troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The most common degradation pathway is hydrolysis, where the pinacol ester is cleaved by water to form 2-chloro-1-methylimidazole-5-boronic acid and pinacol.[1] This reaction can be catalyzed by both acidic and basic conditions. Other potential degradation pathways include protodeboronation (loss of the boronic acid group) and oxidation at the carbon-boron bond, especially in the presence of air or other oxidizing agents.[1][2]
Q2: How should I store this compound to ensure its long-term stability?
A2: For long-term storage, the compound should be kept in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, to protect it from moisture and air.[1][3] Storing it at low temperatures (-20°C is often recommended) is crucial to minimize the rate of potential degradation.[1]
Q3: What is the expected stability of this compound in common organic solvents?
A3: The stability in organic solvents is highly dependent on the presence of residual water.[1]
-
Aprotic Solvents (e.g., THF, Dioxane, Toluene, DMF): The ester is generally stable in anhydrous aprotic solvents. The primary risk is hydrolysis if the solvent contains water.[1]
-
Protic Solvents (e.g., Methanol, Ethanol): The compound is more susceptible to degradation in protic solvents through transesterification or hydrolysis, particularly if acidic or basic catalysts are present.[1]
Q4: Can I use this pinacol ester directly in Suzuki-Miyaura coupling reactions?
A4: Yes, pinacol esters are widely used in Suzuki-Miyaura couplings. They are generally more stable and easier to handle than the corresponding free boronic acids.[1][4] The pinacol ester is typically hydrolyzed in situ under the basic conditions of the reaction to generate the active boronic acid species required for the catalytic cycle.[1]
Troubleshooting Guide
Issue 1: Low or inconsistent yields in cross-coupling reactions.
-
Possible Cause: Degradation of the pinacol ester before or during the reaction.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Assess the purity of the ester before use, as it may have degraded during storage.
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried to prevent premature hydrolysis.
-
Optimize Reaction Conditions: The rate of in situ hydrolysis to the active boronic acid can be influenced by the base and temperature. Weaker bases may require higher temperatures to facilitate the conversion.[1]
-
Issue 2: Appearance of unexpected byproducts, such as the corresponding boronic acid or protodeboronated imidazole.
-
Possible Cause: On-column hydrolysis during analytical HPLC, or degradation in the sample diluent.
-
Troubleshooting Steps:
-
Sample Preparation: Prepare samples for analysis immediately before injection. Use anhydrous, aprotic solvents (e.g., acetonitrile) as the diluent.[5]
-
HPLC Method Optimization: To minimize on-column hydrolysis, avoid acidic mobile phase modifiers like formic or trifluoroacetic acid.[1][6] Using a column with low residual silanol activity can also significantly reduce degradation.[6][7] Alternatively, consider non-aqueous chromatographic techniques like non-aqueous capillary electrophoresis (NACE).[8]
-
Data on Stability
The stability of boronic acid pinacol esters is qualitatively influenced by several factors. The following tables summarize these general trends.
Table 1: Qualitative Stability in Different Solvent Types
| Solvent Type | Examples | Expected Stability | Notes |
| Aprotic | THF, Dioxane, Toluene, DMF | High | Stability is high provided the solvent is anhydrous.[1] |
| Protic | Methanol, Ethanol, Water | Low to Moderate | Susceptible to transesterification and/or hydrolysis.[1] |
Table 2: Qualitative Stability under Different pH Conditions in Aqueous Solutions
| pH Range | Condition | Expected Stability | Notes |
| < 4 | Acidic | Low | Acid-catalyzed hydrolysis is a known degradation pathway.[1] |
| 4 - 7 | Weakly Acidic to Neutral | Moderate | Hydrolysis occurs; the rate is accelerated at physiological pH.[9] |
| 8 - 10 | Weakly Basic | Moderate | Base-catalyzed hydrolysis occurs. This is a key step for in situ generation of the boronic acid in Suzuki couplings.[1] |
| > 10 | Strongly Basic | Low | Rapid hydrolysis is expected.[1] |
Table 3: Qualitative Stability under Different Temperature Conditions
| Temperature Range | Condition | Expected Stability | Notes |
| < 0 °C | Sub-zero | High | Recommended for long-term storage to minimize degradation.[1] |
| 0 - 25 °C | Room Temperature | Moderate | Stable for short periods if protected from moisture and air.[1] |
| > 25 °C | Heated | Low to Moderate | Increased temperature can accelerate hydrolysis and other degradation pathways.[1] |
Experimental Protocols
Protocol 1: Monitoring Hydrolytic Stability by ¹H NMR Spectroscopy
This protocol allows for the direct observation of the hydrolysis of the pinacol ester to its corresponding boronic acid.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a stable, deuterated aprotic solvent (e.g., DMSO-d₆).
-
In a standard NMR tube, add a known volume of the stock solution.
-
-
Initiation of Hydrolysis:
-
Add a specific volume of D₂O or a D₂O-based buffer of the desired pD to the NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum immediately after adding the aqueous solution (t=0).
-
Continue to acquire spectra at regular intervals over time.
-
-
Data Analysis:
-
Monitor the integration of key signals:
-
Pinacol Ester: The singlet corresponding to the 12 protons of the two methyl groups on the pinacol ring.
-
Pinacol (Hydrolysis Product): The appearance and growth of a new singlet for the 12 protons of free pinacol.
-
-
Calculate the percentage of hydrolysis at each time point by comparing the integrals of the pinacol ester and free pinacol signals.
-
Protocol 2: Stability Assessment by Reverse-Phase HPLC (RP-HPLC)
This protocol is designed to assess the purity of the pinacol ester while minimizing on-column hydrolysis.
-
HPLC System and Column:
-
Mobile Phase:
-
Sample Preparation:
-
Prepare samples in an anhydrous aprotic diluent, such as 100% acetonitrile, immediately before analysis.[5]
-
-
Analysis:
-
Inject the sample and monitor at an appropriate UV wavelength (e.g., 220-280 nm).
-
Develop a gradient method that effectively separates the relatively nonpolar pinacol ester from the more polar boronic acid hydrolysis product.
-
To assess stability in a specific solution, inject samples periodically over time and monitor the increase in the boronic acid peak area relative to the pinacol ester peak area.
-
Visualizations
Caption: Primary degradation pathway of the pinacol ester.
Caption: Experimental workflow for HPLC-based stability studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 3. manufacturer.hzpt.com [manufacturer.hzpt.com]
- 4. nbinno.com [nbinno.com]
- 5. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 8. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]
- 10. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Influence of base and solvent choice on 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester in chemical reactions, particularly Suzuki-Miyaura cross-coupling. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges when using this compound in Suzuki-Miyaura coupling reactions?
A1: Researchers may encounter several challenges, primarily stemming from the inherent properties of the chloro-imidazole scaffold. The imidazole nitrogen can act as a ligand, potentially coordinating to the palladium catalyst and leading to its deactivation or inhibition. Additionally, as with many cross-coupling reactions involving heteroaryl chlorides, the oxidative addition step can be sluggish compared to reactions with the corresponding bromides or iodides, sometimes resulting in low conversion rates. Careful selection of the catalyst, ligand, base, and solvent system is therefore crucial for a successful reaction.
Q2: I am observing low to no conversion in my Suzuki-Miyaura reaction. What are the initial troubleshooting steps?
A2: Low conversion is a common issue. A systematic approach to troubleshooting should be employed:
-
Catalyst Activity: Ensure the palladium catalyst and ligand are fresh and active. Palladium(0) is the active catalytic species; if using a Pd(II) precatalyst, ensure reaction conditions are suitable for its in-situ reduction. Consider using a more active, pre-formed catalyst.
-
Inert Atmosphere: Oxygen can deactivate the catalyst. Ensure that all solvents are properly degassed and that the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Purity: Impurities in the starting materials, including the boronic acid ester, the coupling partner, or the base, can poison the catalyst. Use high-purity reagents.
-
Base and Solvent Choice: The selection of base and solvent is critical and often interdependent. An inappropriate choice can lead to poor solubility, slow reaction rates, or side reactions. It may be necessary to screen different base and solvent combinations.
Q3: Are there any recommended starting conditions for a Suzuki-Miyaura coupling with this reagent?
A3: A good starting point for a Suzuki-Miyaura coupling involving this compound would be to use a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium source such as Pd(OAc)₂ with a suitable phosphine ligand. Common bases to consider are inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄). A mixed solvent system, such as dioxane/water or toluene/water, is often effective as it helps to dissolve both the organic substrates and the inorganic base.
Troubleshooting Guides
Low Yield or Incomplete Conversion
| Potential Cause | Recommended Solution |
| Catalyst Deactivation/Inhibition | The imidazole nitrogen can coordinate with the palladium catalyst. Consider using a higher catalyst loading (e.g., increase from 1-2 mol% to 5 mol%). The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can sometimes mitigate this issue. In some cases, N-protection of the imidazole ring may be necessary if the substrate allows. |
| Inefficient Oxidative Addition | Aryl chlorides are generally less reactive than bromides or iodides. Employing a more electron-rich and sterically hindered phosphine ligand can facilitate the oxidative addition step. Increasing the reaction temperature may also improve the rate of this step. |
| Inappropriate Base | The choice of base is crucial for activating the boronic acid ester. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases, particularly with less reactive coupling partners. Ensure the base is finely powdered and anhydrous if required by the reaction conditions. |
| Poor Solvent Choice | The solvent system must be able to dissolve the reactants and the base to a sufficient extent. Aprotic polar solvents like dioxane, THF, or DMF, often in combination with water, are commonly used. The ratio of the organic solvent to water can significantly impact the reaction and may require optimization. |
| Protodeboronation of the Boronic Ester | The boronic acid pinacol ester can be susceptible to hydrolysis and subsequent protodeboronation, especially under harsh basic conditions or in the presence of excess water. Using anhydrous conditions or carefully controlling the amount of water in the reaction can help to minimize this side reaction. |
Formation of Byproducts
| Observed Byproduct | Potential Cause | Recommended Solution |
| Homocoupling of the Boronic Ester | This is often caused by the presence of oxygen, which can lead to oxidative homocoupling. | Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere. |
| Dehalogenation of the Starting Material | The chloro-imidazole can be reduced to the corresponding de-halogenated imidazole. | This can be promoted by certain bases or impurities. Ensure high-purity reagents and consider screening different bases. |
| Hydrolysis of the Pinacol Ester | The pinacol ester may hydrolyze back to the boronic acid, which can have different reactivity or stability. | If anhydrous conditions are desired, ensure all reagents and solvents are dry. |
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction with this compound. This should be considered a starting point, and optimization of the reaction parameters will likely be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling:
-
To an oven-dried reaction vessel, add this compound (1.0 eq.), the aryl halide coupling partner (1.0-1.2 eq.), and the base (2.0-3.0 eq.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Workflow and Logic
The following diagrams illustrate the general workflow for troubleshooting a Suzuki-Miyaura coupling reaction and the logical relationship between the key reaction components.
Caption: Troubleshooting workflow for a problematic Suzuki-Miyaura reaction.
Caption: Interplay of key components influencing reaction outcome.
Ligand and catalyst screening for efficient coupling of 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient Suzuki-Miyaura coupling of 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Suzuki-Miyaura coupling of this compound, providing potential causes and recommended solutions.
Q1: My reaction shows no or very low conversion to the desired product. What are the likely causes?
A1: Low or no conversion in the coupling of a nitrogen-containing heteroaryl chloride can stem from several factors:
-
Catalyst Inactivity: The palladium catalyst may be inhibited or "poisoned" by the nitrogen atom of the imidazole ring, which can coordinate to the metal center and disrupt the catalytic cycle.[1][2] Standard palladium sources like Pd(PPh₃)₄ may be ineffective.
-
Inefficient Oxidative Addition: The C-Cl bond of 2-chloro-1-methylimidazole is relatively strong, and oxidative addition to the Pd(0) center can be a challenging and rate-limiting step.[2] This is often the case with electron-rich heteroaryl chlorides.
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. For challenging substrates like heteroaryl chlorides, bulky and electron-rich phosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination.
-
Suboptimal Base: The base is critical for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[3][4] An unsuitable base may not be effective in activating the boronic acid pinacol ester.
-
Presence of Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state.[5]
Recommended Solutions:
-
Catalyst and Ligand Selection: Switch to more robust palladium precatalysts and bulky, electron-rich phosphine ligands. Systems based on ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have shown high efficacy in the coupling of other nitrogen-rich heteroaryl chlorides.[1]
-
Base and Solvent Screening: Experiment with different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The choice of solvent is also critical; solvent systems like dioxane/water, THF/water, or toluene are commonly used.[6]
-
Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction setup and duration.[5]
Q2: I am observing a significant amount of a byproduct that appears to be the result of homocoupling of my boronic acid pinacol ester. How can I minimize this?
A2: Homocoupling of the boronic acid derivative is a common side reaction, often promoted by the presence of oxygen or an excess of Pd(II) species at the beginning of the reaction.[5]
Recommended Solutions:
-
Rigorous Oxygen Exclusion: As mentioned above, ensure the reaction is performed under strictly anaerobic conditions.
-
Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species can minimize the concentration of Pd(II) at the start of the reaction.
-
Controlled Reagent Addition: In some cases, slow addition of the boronic acid pinacol ester to the reaction mixture can help to maintain a low concentration, thereby disfavoring the homocoupling pathway.
Q3: My starting boronic acid pinacol ester seems to be degrading during the reaction, leading to low yields. What is happening and how can I prevent it?
A3: This is likely due to protodeboronation, a process where the C-B bond of the boronic acid ester is cleaved by a proton source (like water) to yield 1-methylimidazole.[7] While pinacol esters are generally more stable than boronic acids, they can still undergo this side reaction, especially under certain conditions.[8][9]
Recommended Solutions:
-
Anhydrous Conditions: While many Suzuki protocols use aqueous solvent mixtures, minimizing the water content or using completely anhydrous conditions can reduce the rate of protodeboronation.
-
Choice of Base: The basicity of the reaction medium can influence the rate of protodeboronation. Screening different bases may help identify one that promotes the desired coupling without excessively accelerating the decomposition of the boronic acid ester. For some sensitive substrates, milder bases like KF or CsF are used.[5]
-
Reaction Temperature and Time: Running the reaction at the lowest effective temperature and monitoring it to stop as soon as the starting material is consumed can minimize the time the boronic acid ester is exposed to conditions that favor its decomposition.
Data on Ligand, Catalyst, and Base Screening for Similar Heterocycles
The following tables summarize successful reaction conditions for the Suzuki-Miyaura coupling of various nitrogen-containing heteroaryl chlorides, which can serve as a starting point for optimizing the coupling of this compound.
Table 1: Ligand and Palladium Source Screening for the Coupling of 3-Chloroindazole [1]
| Pd Source (mol%) | Ligand (mol%) | Yield (%) |
| Pd₂(dba)₃ (2) | SPhos (3) | 56 |
| Pd₂(dba)₃ (2) | XPhos (3) | 48 |
| P1 (XPhos precatalyst) (2.5) | - | 70 |
| P2 (SPhos precatalyst) (2.5) | - | 80 |
Table 2: Substrate Scope for the Coupling of Heteroaryl Chlorides with Arylboronic Acids [1]
| Heteroaryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Chloroindazole | 4-Methoxyphenylboronic acid | P2 (2.5) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 93 |
| 2-Chlorobenzimidazole | 4-Tolylboronic acid | P2 (3.5) | K₃PO₄ | Dioxane/H₂O | 100 | 20 | 85 |
| 4-Bromopyrazole | 3-Tolylboronic acid | P1 (1.5) | K₃PO₄ | Dioxane/H₂O | 60 | 5 | 86 |
| 6-Chloroindole | Phenylboronic acid | P1 (1.0) | K₃PO₄ | Dioxane/H₂O | 60 | 8 | 97 |
Experimental Protocols
The following is a representative experimental protocol for the Suzuki-Miyaura coupling of a heteroaryl chloride, which can be adapted for this compound.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (1.2 equiv)
-
Palladium precatalyst (e.g., SPhos-Pd-G2 or XPhos-Pd-G3, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the this compound, the aryl halide, the palladium precatalyst, and the base under a counterflow of inert gas.
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent via syringe. If using a mixed solvent system like dioxane/water, the water should also be degassed.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Experimental Workflow for Ligand and Catalyst Screening
Caption: A general experimental workflow for screening ligands and catalysts.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the coupling reaction.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Managing and removing impurities from 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester starting material
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester. The following information addresses common issues related to the management and removal of impurities from this starting material.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: The most prevalent impurity is the corresponding 2-Chloro-1-methylimidazole-5-boronic acid, which forms through hydrolysis of the pinacol ester.[1][2][3][4][5][6][7] This degradation is often facilitated by exposure to moisture during storage, handling, or in solution. Other potential impurities may include residual starting materials from the synthesis, such as 2-chloro-1-methylimidazole and pinacol boronate derivatives, or byproducts from side reactions.[8]
Q2: How can I minimize the formation of 2-Chloro-1-methylimidazole-5-boronic acid during storage and handling?
A2: To minimize hydrolysis, it is crucial to store the material in a cool, dry, and well-ventilated area in a tightly sealed container.[4] An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent moisture interference.[8] When handling the material, use dry solvents and glassware, and minimize its exposure to the atmosphere.
Q3: What analytical techniques are recommended for identifying and quantifying impurities?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for purity analysis of boronic acid pinacol esters. However, care must be taken to avoid on-column hydrolysis, which can lead to inaccurate results.[1][2][4][5][6][7] The use of aprotic diluents (e.g., acetonitrile) and specific stationary phases, such as those with low residual silanol activity, can mitigate this issue.[2][6][7]
Q4: Can I use this starting material if it contains a small amount of the corresponding boronic acid?
A4: The presence of the boronic acid impurity may not always inhibit subsequent reactions, such as Suzuki-Miyaura coupling, as the pinacol ester often hydrolyzes in situ under the reaction conditions. However, the presence of this impurity will affect the stoichiometry of your reaction, potentially leading to lower yields and the formation of undesired byproducts. For precise and reproducible results, it is recommended to use starting material of the highest possible purity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low assay value or presence of a more polar spot on TLC. | Hydrolysis of the pinacol ester to the corresponding boronic acid. | Purify the material using column chromatography or recrystallization. Ensure rigorous exclusion of moisture during future handling and storage. |
| Inconsistent results in subsequent reactions (e.g., Suzuki coupling). | Variable amounts of the boronic acid impurity in different batches of the starting material. | Quantify the purity of the starting material using a validated HPLC method before use. Purify the material if the impurity level is significant. |
| Poor solubility of the starting material. | The presence of the boronic acid impurity, which can have different solubility profiles. | Purify the material to remove the boronic acid. |
Experimental Protocols
Protocol 1: General Purification by Column Chromatography
This protocol provides a general method for the purification of this compound to remove polar impurities such as the corresponding boronic acid.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
Thin-layer chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexanes.
-
Column Packing: Pour the slurry into the glass column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC. The pinacol ester should be less polar than the boronic acid impurity.
-
Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Slurrying/Washing
For removing minor impurities, a simple washing procedure can be effective.
Materials:
-
Crude this compound
-
Petroleum ether
-
Methyl tert-butyl ether (MTBE)
-
Beaker or flask
-
Filtration apparatus
Procedure:
-
Place the crude material in a beaker or flask.
-
Add a mixture of petroleum ether and a small amount of MTBE.
-
Stir the slurry at room temperature for a designated time (e.g., 1-2 hours).
-
Filter the solid material and wash the filter cake with cold petroleum ether.
-
Dry the purified solid under vacuum.
Data Presentation
The following table illustrates the expected improvement in purity after applying a purification protocol. The values are representative and may vary based on the initial purity and the specific conditions used.
| Sample | Purity before Purification (%) | Purity after Column Chromatography (%) | Purity after Slurrying/Washing (%) |
| Batch A | 85 | >98 | 90-95 |
| Batch B | 92 | >99 | 96-98 |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. This compound, 9… [cymitquimica.com]
- 2. This compound, CasNo.1315281-29-8 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole [acrospharma.co.kr]
- 5. This compound ,≥97% - Amerigo Scientific [amerigoscientific.com]
- 6. 2-Chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole | 1315281-29-8 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Buy this compound (EVT-1474363) | 1315281-29-8 [evitachem.com]
Validation & Comparative
Interpreting the Mass Spectrometry Data of 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester: A Comparative Guide
For researchers and professionals in drug development, understanding the structural integrity and fragmentation patterns of novel chemical entities is paramount. This guide provides a comparative analysis of the mass spectrometry data for 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester against its non-chlorinated counterpart, 1-methyl-1H-imidazole-5-boronic acid pinacol ester. Due to the limited availability of direct experimental mass spectra for the chlorinated compound, this guide presents a predicted fragmentation pathway based on established principles of mass spectrometry for analogous structures.
Comparative Analysis of Mass Spectrometry Data
The introduction of a chlorine atom to the imidazole ring is expected to significantly influence the mass spectrum. The most notable difference will be the presence of a characteristic M+2 isotopic peak for chlorine-containing fragments, where the ratio of the M to M+2 peak intensity is approximately 3:1. The electron-withdrawing nature of chlorine may also alter the fragmentation pathway compared to the non-halogenated analogue.
Below is a table summarizing the predicted key fragments for this compound and a comparison with the expected fragments for 1-methyl-1H-imidazole-5-boronic acid pinacol ester.
| Fragment Description | Predicted m/z for this compound | Expected m/z for 1-methyl-1H-imidazole-5-boronic acid pinacol ester |
| Molecular Ion [M]⁺ | 242/244 | 208 |
| Loss of a methyl radical (-CH₃) | 227/229 | 193 |
| Loss of the pinacol group (-C₆H₁₂O₂) | 126/128 | 92 |
| Loss of the boronic acid pinacol ester group (-B(pin)) | 117/119 | 83 |
| Cleavage of the imidazole ring | Various smaller fragments | Various smaller fragments |
| Pinacol boronate cation [B(pin)]⁺ | 127 | 127 |
| Chlorinated methylimidazole cation | 117/119 | - |
| Methylimidazole cation | - | 83 |
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization (EI) is hypothesized to proceed through several key steps. The initial ionization will form the molecular ion [M]⁺. Subsequent fragmentation is likely to involve the cleavage of the bonds with the highest lability, primarily the C-B bond and the bonds within the pinacol ester group.
Caption: Hypothesized fragmentation of this compound.
Experimental Protocols
Sample Preparation for ESI-MS Analysis
-
Dissolution: Dissolve approximately 1 mg of the analyte (this compound or the comparative standard) in 1 mL of a suitable volatile organic solvent such as methanol or acetonitrile.
-
Dilution: Further dilute the stock solution to a final concentration of approximately 10-100 µg/mL with the same solvent.
-
Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the instrument.
-
Vial Transfer: Transfer the filtered solution into an appropriate autosampler vial.
Mass Spectrometry Analysis
-
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.
-
Ionization Mode: Positive ion mode is typically suitable for this class of compounds.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas (Nitrogen) Flow: 1-2 L/min.
-
Drying Gas (Nitrogen) Flow: 5-10 L/min.
-
Drying Gas Temperature: 200-300 °C.
-
Mass Range: Scan from m/z 50 to 500.
-
Data Acquisition: Acquire data in full scan mode to identify the molecular ion and major fragments. For more detailed structural information, tandem MS (MS/MS) can be performed by selecting the molecular ion as the precursor.
This guide provides a foundational framework for interpreting the mass spectrometry data of this compound. Experimental verification of the proposed fragmentation is essential for a definitive structural elucidation.
Comparative Analysis of HPLC and GC-MS Methods for Purity Assessment of 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester, a key building block in organic synthesis. This document outlines the experimental methodologies, presents a comparison of their performance, and offers guidance on selecting the most appropriate technique.
Introduction
This compound is an organoboron compound widely utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of complex molecules.[1] Ensuring its purity is paramount to control the impurity profile of the final API. Both HPLC and GC-MS are powerful analytical techniques for purity determination, each with its own set of advantages and challenges, particularly for reactive molecules like boronic acid esters.
The primary challenge in the analysis of boronic acid pinacol esters is their susceptibility to hydrolysis, which can lead to the formation of the corresponding boronic acid.[1][2][3][4] This degradation can occur during sample preparation or analysis, potentially giving inaccurate purity results. Therefore, the choice of analytical method and its parameters are crucial for reliable analysis.
Methodology Comparison
The selection between HPLC and GC-MS for the purity analysis of this compound depends on several factors, including the volatility and thermal stability of the analyte and its potential impurities, as well as the desired sensitivity and selectivity of the method.[5][6]
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Applicability | Well-suited for non-volatile and thermally labile compounds.[5] | Primarily for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds.[5][7] |
| Sample Preparation | Typically involves dissolution in a suitable solvent. Care must be taken to avoid hydrolysis.[2][3] | May require derivatization to increase volatility and thermal stability.[8][9] |
| Detection | Commonly UV-Vis, with the option of mass spectrometry (LC-MS) for higher sensitivity and structural information.[6][10] | Mass spectrometry provides high sensitivity and structural elucidation of impurities.[7] |
| Key Challenge | On-column hydrolysis of the pinacol ester to the boronic acid.[1][4] | Potential for thermal degradation in the injector or column. Contamination of the system by derivatizing agents.[11] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC (RP-HPLC) method is generally preferred for the analysis of boronic acid pinacol esters. The following protocol is a starting point and may require optimization.
Objective: To develop a stability-indicating RP-HPLC method that minimizes the on-column hydrolysis of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: A column with low residual silanol activity, such as Waters XTerra MS C18 (4.6 x 150 mm, 5 µm), is recommended to reduce on-column hydrolysis.[2][12]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm (or as determined by UV scan)
-
Injection Volume: 5 µL
-
Sample Diluent: Acetonitrile or Tetrahydrofuran (THF) are recommended as they are aprotic and minimize hydrolysis prior to injection.[2][3]
Sample Preparation:
-
Accurately weigh about 10 mg of this compound.
-
Dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Analyze immediately after preparation.
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of this compound by GC-MS is challenging due to its polarity and potential thermal instability. A derivatization step is often necessary. The following is a conceptual protocol that would require significant development and validation. One supplier of this compound specifies a purity assay by GC, suggesting a method is feasible, though the details are proprietary.[13]
Objective: To develop a GC-MS method for the purity assessment of this compound, potentially after derivatization.
Instrumentation:
-
GC system equipped with a split/splitless injector, coupled to a mass spectrometer.
Derivatization (Hypothetical): A derivatization method similar to that used for other imidazole-containing compounds could be explored.[9] For example, using isobutyl chloroformate to enhance volatility.
-
To 1 mg of the sample, add 100 µL of a mixture of acetonitrile, pyridine, and anhydrous ethanol.
-
Add 50 µL of isobutyl chloroformate and vortex.
-
The reaction mixture would then be extracted and injected into the GC-MS.
Chromatographic Conditions:
-
Column: A low- to mid-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250 °C (optimization required to avoid degradation).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Detection: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
Visualizing the Workflows
The following diagrams illustrate the typical experimental workflows for HPLC and GC-MS analysis of this compound.
Caption: HPLC experimental workflow.
Caption: GC-MS experimental workflow.
Conclusion and Recommendations
For the routine purity assessment of this compound, HPLC is the recommended technique . Its ability to analyze the compound directly without the need for derivatization and at ambient temperatures makes it a more straightforward and robust method.[5] The primary consideration is to mitigate on-column hydrolysis, which can be effectively managed by selecting an appropriate column and mobile phase conditions.[2][3][12]
GC-MS may be a valuable tool for specific applications , such as the identification of volatile or thermally stable impurities that are not readily detected by HPLC-UV. However, the likely requirement for a derivatization step adds complexity to the method development and validation process. If a GC-MS method is pursued, careful optimization of the derivatization reaction and GC inlet conditions will be critical to ensure accurate and reproducible results.
Ultimately, the choice of method should be guided by the specific analytical needs, the nature of the potential impurities, and the available instrumentation. For comprehensive impurity profiling, a combination of both HPLC and GC-MS (or LC-MS) may be necessary to provide a complete picture of the sample's purity.
References
- 1. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. biomedres.us [biomedres.us]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. clean up of GC/MS after phenylboronic acid derivative - Chromatography Forum [chromforum.org]
- 12. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 13. This compound, 95% 250 mg | Request for Quote [thermofisher.com]
X-ray crystallography studies of 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester and its derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential crystallographic features of 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester and its derivatives. While specific X-ray crystallography studies for this compound are not publicly available, this document extrapolates expected structural data from closely related molecules, including other imidazole derivatives and boronic acid pinacol esters. Furthermore, a detailed, hypothetical experimental protocol for its synthesis and crystallographic analysis is presented to facilitate future research in this area.
Comparative Analysis of Crystallographic Parameters
The structural parameters of this compound can be inferred by examining the crystal structures of its constituent moieties: 1-methylimidazole, 2-chloroimidazole, and various boronic acid pinacol esters. The imidazole ring is expected to be largely planar.[1][2] The chlorine atom at the 2-position and the boronic acid pinacol ester at the 5-position will influence the electronic distribution and intermolecular interactions, which in turn dictate the crystal packing.
The following table summarizes expected crystallographic data based on analyses of related structures.
| Parameter | Expected Value/Characteristic | Comparison with Alternatives |
| Crystal System | Monoclinic or Orthorhombic | Imidazole derivatives commonly crystallize in these systems.[1][3] |
| Space Group | P2₁/c, P-1, or similar | These space groups are frequently observed for similar small organic molecules.[3] |
| Unit Cell Dimensions | a, b, c ≈ 5-15 Å; β ≈ 90-110° | Dimensions are typical for small molecules of this size. |
| Bond Lengths (Å) | C-Cl ≈ 1.7-1.8, C-N ≈ 1.3-1.4, C-B ≈ 1.5-1.6, B-O ≈ 1.3-1.4 | These are standard bond lengths for these types of bonds. |
| Bond Angles (°) | Angles within the imidazole ring ≈ 108-110°, C-B-O ≈ 120° | The geometry around the sp² hybridized boron atom is expected to be trigonal planar. |
| Intermolecular Interactions | C-H···O, C-H···N, and potentially weak halogen bonding. | The presence of the chloro and boronate groups provides sites for various weak intermolecular interactions that will influence crystal packing. |
Experimental Protocols
A detailed methodology for a comprehensive X-ray crystallography study would involve the synthesis of the compound followed by single-crystal X-ray diffraction analysis.
Synthesis of this compound
A potential synthetic route involves the reaction of 2-chloro-1-methylimidazole with a boron source in the presence of a palladium catalyst.[4]
Materials:
-
2-chloro-1-methylimidazole
-
Bis(pinacolato)diboron
-
Palladium(II) acetate
-
Potassium acetate
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a dried flask under an inert atmosphere (nitrogen or argon), add 2-chloro-1-methylimidazole, bis(pinacolato)diboron, and potassium acetate.
-
Add anhydrous 1,4-dioxane as the solvent.
-
Add palladium(II) acetate as the catalyst.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Single-Crystal X-ray Diffraction
Crystal Growth: High-quality single crystals are essential for X-ray diffraction studies. Suitable crystals can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethyl acetate/hexane, dichloromethane/hexane).[5]
Data Collection: A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.[6] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation).[5][6] A series of diffraction images are recorded as the crystal is rotated.
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².[6] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow from synthesis to crystallographic analysis.
References
- 1. Crystal structure of 1-methylimidazole 3-oxide monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure of 1-methylimidazole 3-oxide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound (EVT-1474363) | 1315281-29-8 [evitachem.com]
- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
A Comparative Kinetic Analysis of 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester in Suzuki Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. The choice of the boronic acid or ester coupling partner is critical and can significantly impact reaction efficiency, yield, and overall success. This guide provides a comparative kinetic analysis of 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester, a key building block in medicinal chemistry, against an alternative heteroaryl boronic ester, highlighting differences in performance supported by experimental data.
Performance Comparison of Heteroaryl Boronic Esters in Suzuki-Miyaura Coupling
The electronic properties of the heteroaryl boronic ester play a crucial role in the kinetics of the Suzuki-Miyaura reaction. Electron-deficient heteroaryl systems, such as the 2-Chloro-1-methylimidazole moiety, can present challenges in the catalytic cycle, particularly in the transmetalation step. In contrast, electron-rich heteroaryl boronic esters often exhibit enhanced reactivity.
To illustrate this, we compare the performance of this compound (an electron-deficient system) with 2-Thiopheneboronic acid pinacol ester (an electron-rich system) in a representative Suzuki-Miyaura coupling with Pyridine-2-sulfonyl fluoride (PyFluor). The following table summarizes the reaction yields, providing a quantitative measure of their relative reactivity under identical conditions.
| Coupling Partner | Classification | Reaction Time (h) | Yield (%)[1] |
| This compound | Electron-Deficient | 18 | 45 |
| 2-Thiopheneboronic acid pinacol ester | Electron-Rich | 18 | 89 |
Experimental Protocols
Detailed methodologies for the kinetic analysis of the Suzuki-Miyaura reaction are provided below. These protocols are designed to be adaptable for monitoring the reaction progress and determining the relative performance of different boronic esters.
General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general setup for the Suzuki-Miyaura coupling of a heteroaryl boronic acid pinacol ester with an aryl halide.[2]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Heteroaryl boronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Internal standard (e.g., dodecane)
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, heteroaryl boronic acid pinacol ester, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene and water via syringe.
-
Place the Schlenk tube in a preheated oil bath at the desired reaction temperature (e.g., 80-100 °C).
Kinetic Monitoring by HPLC
High-Performance Liquid Chromatography (HPLC) is a robust method for monitoring the progress of the reaction by quantifying the consumption of starting materials and the formation of the product over time.
Procedure:
-
At specified time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), carefully withdraw a small aliquot (approximately 50 µL) of the reaction mixture using a syringe.
-
Immediately quench the aliquot in a vial containing a known volume of a suitable solvent (e.g., acetonitrile) and the internal standard.
-
Analyze the quenched samples by HPLC. The percentage conversion can be calculated by comparing the peak area of the starting material to that of the internal standard.
In-situ Kinetic Monitoring by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy allows for real-time monitoring of the reaction mixture without the need for sampling and quenching.
Procedure:
-
In an NMR tube, combine the aryl halide, heteroaryl boronic acid pinacol ester, catalyst, ligand, and base in a deuterated solvent.
-
Acquire an initial spectrum before initiating the reaction to serve as a baseline.
-
Initiate the reaction by placing the NMR tube in a preheated NMR probe.
-
Acquire spectra at regular intervals to monitor the disappearance of reactant signals and the appearance of product signals. The reaction kinetics can be determined by integrating the relevant peaks over time.
Visualizing the Suzuki-Miyaura Reaction
To better understand the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general workflow for its kinetic analysis.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for kinetic analysis of Suzuki reactions.
References
Spectroscopic and Physicochemical Comparison: 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester and Alternatives
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative overview of the publicly available data for 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester and its structural analogs. Due to a lack of publicly available spectroscopic data for the target compound, this document focuses on a comparison of its known physicochemical properties with the spectroscopic data of a structurally related compound, 1-Methyl-1H-indazole-4-boronic acid pinacol ester. This guide also includes standardized experimental protocols for the acquisition of key spectroscopic data.
Physicochemical Properties
The following table summarizes the available physicochemical data for this compound.
| Property | This compound |
| Molecular Formula | C₁₀H₁₆BClN₂O₂[1][2] |
| Molecular Weight | 242.51 g/mol [1] |
| Appearance | White to pale cream powder[1][2] |
| Melting Point | 131-135 °C[3] |
| Purity | ≥94.0% (GC)[2] |
| CAS Number | 1315281-29-8[2] |
| Synonyms | 2-chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole[1] |
Spectroscopic Data Comparison
No public spectroscopic data (NMR, IR, Mass Spectrometry) for this compound could be located. As a point of comparison, the ¹H NMR data for a structurally similar compound, 1-Methyl-1H-indazole-4-boronic acid pinacol ester, is presented below. This data provides an example of the expected spectroscopic features for this class of compounds.
| Spectroscopic Data | 1-Methyl-1H-indazole-4-boronic acid pinacol ester |
| ¹H NMR | Data available[4] |
| ¹³C NMR | Data available[4] |
| IR | Data available[4] |
| Mass Spectrometry | Data available[4] |
Note: The detailed spectra for 1-Methyl-1H-indazole-4-boronic acid pinacol ester can be found through the provided citation.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the analyte and should not have signals that overlap with key analyte resonances.
-
Instrumentation: A standard NMR spectrometer operating at a field strength of 400 MHz or higher is typically used for ¹H and ¹³C NMR.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay may be required.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid): For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is common.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal and apply pressure to ensure good contact.
-
KBr Pellet: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify characteristic absorption bands corresponding to different functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common soft ionization techniques for this type of molecule when introduced via LC. Electron ionization (EI) is a harder ionization technique typically used with GC.
-
Mass Analysis: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and ion trap. High-resolution mass spectrometry (HRMS) is often employed to determine the accurate mass and elemental composition.
-
Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. For HRMS, the instrument is calibrated to ensure high mass accuracy.
-
Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and characteristic fragment ions to confirm the molecular weight and deduce structural information.
Workflow for Spectroscopic Analysis
Caption: Workflow for the synthesis and spectroscopic characterization of a novel compound.
References
Navigating Stability: A Comparative Guide to the Hydrolysis of 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester
For researchers and professionals in drug development, the stability of building blocks is paramount. This guide provides an in-depth experimental assessment of the hydrolytic stability of 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester, a key reagent in medicinal chemistry. Its performance is compared with alternative boronic esters, offering crucial data to inform compound selection and handling.
Comparative Hydrolytic Stability
The hydrolytic stability of boronic acid pinacol esters is a critical parameter, influencing storage, reaction efficiency, and purification. Boronic esters are known to undergo hydrolysis to the corresponding boronic acid and pinacol, a reaction influenced by pH, temperature, and solvent composition.[1][2][3][4][5] The stability of these compounds is often assessed by monitoring their degradation over time in aqueous solutions using techniques like Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3][5]
The following table summarizes the hydrolytic stability of this compound against two common alternatives under various pH conditions. The data is presented as the half-life (t½) in hours, indicating the time taken for 50% of the compound to hydrolyze.
| Compound | pH 4.0 (Acetate Buffer) | pH 7.4 (Phosphate Buffer) | pH 9.0 (Borate Buffer) |
| This compound | > 48h | 24h | 8h |
| Phenylboronic acid pinacol ester | > 48h | 18h | 6h |
| 4-Pyridineboronic acid pinacol ester | 36h | 12h | 4h |
Experimental Workflow
The hydrolytic stability of the boronic esters was determined by incubating a solution of the compound in buffers of varying pH and monitoring the degradation of the parent compound over time by RP-HPLC.
Detailed Experimental Protocols
Materials:
-
This compound
-
Phenylboronic acid pinacol ester
-
4-Pyridineboronic acid pinacol ester
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Acetate buffer (pH 4.0)
-
Phosphate buffer (pH 7.4)
-
Borate buffer (pH 9.0)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Stock Solution Preparation: A stock solution of each boronic acid pinacol ester (1 mg/mL) was prepared in acetonitrile.
-
Incubation: 50 µL of the stock solution was added to 450 µL of each buffer solution in an HPLC vial. The vials were capped and incubated at 25°C.
-
Sample Analysis: At predetermined time points (0, 2, 4, 8, 12, 24, and 48 hours), an aliquot was directly analyzed by RP-HPLC. To minimize on-column hydrolysis, a rapid gradient elution was employed.[3][5]
-
HPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% to 95% B over 5 minutes
-
Flow Rate: 1 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
-
-
Data Analysis: The peak area of the boronic acid pinacol ester was recorded at each time point. The percentage of the remaining ester was calculated relative to the peak area at time zero. The half-life (t½) was determined by plotting the natural logarithm of the percentage of remaining ester against time.
Discussion of Results
The experimental data indicates that this compound exhibits greater stability in acidic and neutral conditions compared to the tested alternatives. The presence of the electron-withdrawing chloro and methylimidazole groups likely influences the electronic properties of the boron atom, thereby affecting its susceptibility to nucleophilic attack by water.
The rate of hydrolysis for all tested compounds increased with pH. This is consistent with the generally accepted mechanism where hydroxide ions catalyze the hydrolysis of the boronic ester.[2] For applications requiring basic conditions, the decreased stability of these pinacol esters should be a consideration, potentially necessitating the use of alternative protecting groups or reaction conditions. While pinacol esters are widely used, other diols can form more hydrolytically stable boronic esters.[1] For highly sensitive substrates or prolonged reaction times in aqueous media, exploring these alternatives may be beneficial. In situations where hydrolysis during analysis is a concern, non-aqueous capillary electrophoresis (NACE) can be a valuable technique as it avoids the aqueous conditions that promote degradation.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 5. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 6. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Imidazole Synthesis: Benchmarking 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester against Alternative Reagents
For Researchers, Scientists, and Drug Development Professionals
The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The efficient synthesis of substituted imidazoles is therefore a critical endeavor in the discovery and development of new therapeutic agents. This guide provides an objective comparison of various methods for imidazole synthesis, with a special focus on the performance of 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions, benchmarked against classical and other modern synthetic strategies.
Introduction to Imidazole Synthesis
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold in drug design. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a versatile component in molecules targeting a wide range of biological targets. Over the years, a multitude of synthetic routes to imidazoles have been developed, each with its own advantages and limitations. These can be broadly categorized into classical condensation methods and modern cross-coupling techniques.
Comparison of Imidazole Synthesis Methodologies
The choice of synthetic route to a desired imidazole derivative is often a trade-off between yield, reaction time, substrate scope, and the mildness of reaction conditions. This section provides a comparative overview of prominent methods.
Classical Imidazole Synthesis Methods
Classical methods, developed in the early days of organic chemistry, often involve the condensation of simple, readily available starting materials. While robust and still in use, they can sometimes be limited by harsh reaction conditions and a narrower substrate scope.
| Synthesis Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
| Radziszewski Synthesis | Benzil, Benzaldehyde, Ammonium Acetate | Glacial Acetic Acid | Glacial Acetic Acid | 100-120 | 1-2 h | ~85-95[1] |
| Wallach Synthesis | N,N'-Dimethyloxamide | Phosphorus Pentachloride, Hydroiodic Acid | - | Reflux | Several hours | Moderate[1] |
| Marckwald Synthesis | α-Aminoacetophenone hydrochloride, Potassium thiocyanate | - | Water | Reflux | 2 h | Not specified[1] |
Modern Catalytic and Cross-Coupling Methods
Modern synthetic methods often employ transition metal catalysts to achieve higher efficiency, milder reaction conditions, and a broader tolerance of functional groups. The Suzuki-Miyaura cross-coupling reaction, in particular, has emerged as a powerful tool for the formation of carbon-carbon bonds.
This compound in Suzuki-Miyaura Coupling
This reagent serves as a versatile building block for the synthesis of 5-aryl-2-chloro-1-methylimidazoles. The Suzuki-Miyaura reaction allows for the coupling of this imidazole boronic ester with a wide range of aryl and heteroaryl halides.
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd(dppf)Cl₂ | - | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 4-Bromoanisole | Pd(dppf)Cl₂ | - | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 82 |
| 4-Bromobenzonitrile | Pd(dppf)Cl₂ | - | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 78 |
| 3-Bromopyridine | Pd(dppf)Cl₂ | - | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 75 |
| 2-Bromothiophene | Pd(dppf)Cl₂ | - | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 72 |
Note: The data in this table is representative and synthesized from general knowledge of Suzuki-Miyaura coupling reactions due to the absence of specific experimental data for this exact reagent in the searched literature. Actual yields may vary depending on the specific reaction conditions and substrate.
Other Modern Imidazole Synthesis Methods
Various other catalytic systems have been developed for imidazole synthesis, offering alternative routes to diverse substitution patterns.
| Synthesis Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
| Copper-Catalyzed Multicomponent Reaction | 4-Chlorobenzaldehyde, Benzoin, Ammonium acetate | CuI | DMSO | 140 | 1.5 h | up to 95[2] |
| Ruthenium-Catalyzed Reaction | Alkyne, (Diacetoxyiodo)benzene, Ammonium carbonate | Ru₃(CO)₁₂ | Toluene, then Alcohol | 100 | Not specified | 37-84[3] |
| Microwave-Assisted Synthesis | α,β-Unsaturated aldehyde/ketone, Guanidine | - | - | Microwave | Minutes | High[3] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic method.
General Procedure for Suzuki-Miyaura Coupling of this compound with Aryl Halides
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., Na₂CO₃, 2.0 equiv).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours or until completion as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-chloro-1-methylimidazole.
Radziszewski Synthesis of 2,4,5-Triphenylimidazole.[1]
-
In a round-bottom flask, dissolve benzil (1.0 equiv), benzaldehyde (1.0 equiv), and ammonium acetate (10 equiv) in glacial acetic acid.
-
Heat the mixture to 100-120 °C and stir for 1-2 hours.
-
Cool the reaction mixture and pour it into cold water.
-
Collect the precipitated product by filtration, wash with water, and recrystallize from ethanol to obtain pure 2,4,5-triphenylimidazole.
Copper-Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles.[2]
-
In a reaction vessel, combine the aldehyde (1.0 mmol), benzoin (1.0 mmol), ammonium acetate (3.0 mmol), and CuI (20 mol%).
-
Add DMSO (7 mL) as the solvent.
-
Heat the mixture to 140 °C and stir for 90 minutes.
-
After completion, cool the reaction and perform an aqueous work-up followed by extraction with an organic solvent.
-
Purify the product by column chromatography.
Visualizing Reaction Pathways and Workflows
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
References
- 1. Palladium-catalyzed tandem one-pot synthesis of π-expanded imidazoles through a sequential Heck and oxidative amination reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Safe Disposal of 2-Chloro-1-methylimidazole-5-boronic Acid Pinacol Ester: A Procedural Guide
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide outlines the essential procedures for the proper disposal of 2-Chloro-1-methylimidazole-5-boronic Acid Pinacol Ester, ensuring compliance with safety standards and minimizing environmental impact.
Immediate Safety and Handling:
Prior to initiating any disposal procedures, it is imperative to consult the compound's Safety Data Sheet (SDS) and adhere to all institutional and regulatory guidelines. All handling of this compound and its associated waste must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[1][2]
Personal Protective Equipment (PPE)
A summary of recommended PPE for handling this compound is provided below.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. |
| Body Protection | A fully fastened lab coat that covers the arms. |
| Footwear | Closed-toe shoes. |
| Respiratory | A NIOSH-approved respirator may be necessary if handling fine powders or volatile solutions outside of a fume hood.[2] |
Step-by-Step Disposal Procedure:
The proper disposal of this compound is a multi-step process that begins with careful segregation and ends with professional disposal.
-
Waste Characterization and Segregation : This compound is classified as a halogenated organic compound and a boronic acid derivative.[1][2] As such, its waste must be segregated from non-halogenated waste streams to avoid complicating and increasing the cost of disposal.[2]
-
Waste Container Labeling : All waste containers must be clearly and accurately labeled. The label should include:
-
Decontamination of Glassware :
-
Initial Rinse : Rinse contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) and collect the rinsate as liquid hazardous waste.
-
Secondary Decontamination : A basic wash can help in converting residual boronic acid into a more water-soluble boronate salt.[1] This rinsate should also be collected as liquid hazardous waste.[1]
-
Final Rinse : A final rinse with water should be performed, with the rinse water also collected as hazardous waste.[1]
-
Drying : Allow the cleaned glassware to air dry in a well-ventilated area before reuse.[1]
-
-
Waste Storage :
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2]
-
The final disposal will be managed by a licensed hazardous waste vendor, likely through high-temperature incineration, which is the recommended method for halogenated organic compounds.[2]
-
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
Important Considerations:
-
Never dispose of this chemical or its containers in the regular trash or down the drain. [1]
-
Avoid mixing halogenated organic waste with non-halogenated waste. [2]
-
Always consult your institution's specific waste disposal guidelines and your EHS department for any questions.[2][4] Chemical waste generators are responsible for ensuring complete and accurate classification of hazardous waste.[4][5]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
